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[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol Documentation Hub

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Core Science & Biosynthesis

Foundational

Physicochemical Properties and Solubility Profile of[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol: A Technical Guide

Executive Summary In modern drug discovery, the transition from flat, sp2-hybridized aromatic systems to sp3-rich, three-dimensional scaffolds—often termed "Escape from Flatland"—has dramatically improved the clinical su...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the transition from flat, sp2-hybridized aromatic systems to sp3-rich, three-dimensional scaffolds—often termed "Escape from Flatland"—has dramatically improved the clinical success rates of small molecules. [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol (CAS 89897-18-7) perfectly exemplifies this paradigm. As a conformationally restricted, bridged bicyclic ether with a primary alcohol handle, it serves as an exceptional bioisostere and chiral building block.

This whitepaper provides an in-depth analysis of its physicochemical properties, solubility thermodynamics, and the rigorous analytical methodologies required for its characterization.

Structural and Physicochemical Profiling

The core architecture of this molecule consists of a 7-oxabicyclo[2.2.1]heptane ring system. The stereochemistry (1R, 2R, 4S) dictates that the oxygen atom is locked in a rigid bridge between C1 and C4, while the hydroxymethyl group is positioned at C2. This structural rigidity is thermodynamically advantageous; it significantly reduces the entropic penalty typically incurred when a flexible molecule binds to a target protein.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters that dictate the molecule's behavior in aqueous and organic environments.

PropertyValueCausality / Implication in Drug Design
Molecular Weight 128.17 g/mol Highly lead-like; allows for significant downstream functionalization without exceeding Lipinski limits[1].
XLogP3 ~0.4High hydrophilicity; ensures excellent aqueous solubility but may limit passive lipid bilayer diffusion[1].
Topological Polar Surface Area (TPSA) 29.5 ŲOptimal for membrane permeability; perfectly balances the polarity of the ether and alcohol oxygens[1].
H-Bond Donors 1The primary hydroxyl group serves as a highly accessible donor for target engagement[1].
H-Bond Acceptors 2Both the 7-oxa bridge and the hydroxyl oxygen can accept hydrogen bonds, driving favorable enthalpy of solvation[1].
Rotatable Bonds 1Extreme conformational rigidity; minimizes the loss of conformational entropy (ΔS) upon target binding[1].

Solvation Thermodynamics and Solubility Profile

Due to its low molecular weight and the presence of two highly accessible oxygen atoms, [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol exhibits high aqueous solubility.

  • Hydrogen Bonding Network: The oxygen atom in the 7-oxa bridge is sterically exposed, allowing it to act as a potent hydrogen bond acceptor. Unlike flexible aliphatic ethers, the rigid bicyclic framework prevents the molecule from adopting conformations that might shield the oxygen lone pairs from the aqueous solvent. This maximizes dipole-dipole interactions with water molecules.

  • pH Independence: Unlike amines or carboxylic acids, this molecule lacks an ionizable center within the physiological pH range (its pKa is well above 14). Consequently, its solubility and partition coefficient (LogD) remain constant across pH 1.0 to 10.0, providing highly predictable pharmacokinetics.

  • Organic Solubility: The parent unsubstituted ring, 7-oxabicyclo[2.2.1]heptane, is a highly volatile liquid[2]. The addition of the hydroxymethyl group increases intermolecular interactions, making the compound highly soluble in polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) and protic solvents (methanol, ethanol), which is highly versatile for synthetic workflows.

Analytical Challenges and Self-Validating Methodologies

Expert Insight: A critical oversight in many analytical laboratories is attempting to quantify this molecule using standard HPLC-UV. Because the scaffold is entirely aliphatic and lacks a conjugated π-system, it does not absorb UV light above 200 nm. Relying on low-wavelength UV (e.g., 205 nm) leads to severe baseline drift and buffer interference. Quantification must be performed using a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS). Furthermore, its high polarity often causes it to elute in the void volume of standard C18 columns; therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is strongly recommended.

Protocol 1: Thermodynamic Aqueous Solubility Determination (HPLC-CAD)

This self-validating shake-flask method ensures true thermodynamic equilibrium rather than kinetic solubility.

  • Buffer Preparation: Prepare 50 mM phosphate buffer (pH 7.4).

  • Sample Saturation: Add an excess amount of [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol to 1.0 mL of buffer in a tightly sealed glass vial.

  • Equilibration: Agitate the vial at 300 rpm on a thermoshaker maintained strictly at 25.0 ± 0.1 °C for 48 hours. Temperature control is critical, as solubility is a highly temperature-dependent thermodynamic parameter.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 30 minutes at 25 °C. This high-speed step is mandatory to pellet undissolved material and remove nano-aggregates that would falsely elevate the solubility reading.

  • Sampling and Dilution: Carefully extract an aliquot of the clear supernatant. Dilute appropriately with the mobile phase (e.g., 50:50 Water:Acetonitrile) to fall within the linear dynamic range of the CAD.

  • Quantification: Inject onto an HPLC system equipped with a CAD using a HILIC column. Calculate concentration against a multi-point calibration curve.

SolubilityWorkflow A 1. Solid/Liquid Addition Excess Compound in Buffer B 2. Thermal Agitation 48h at 25.0 °C A->B C 3. Phase Separation Ultracentrifugation B->C D 4. Supernatant Extraction Careful Aliquot Removal C->D E 5. HPLC-CAD Analysis Using HILIC Column D->E F 6. Data Processing Thermodynamic Solubility E->F

Workflow for determining thermodynamic solubility using HPLC-CAD.

Protocol 2: Partition Coefficient (LogP) Determination
  • Phase Saturation: Mutually saturate 1-octanol and pH 7.4 phosphate buffer by stirring them together vigorously for 24 hours.

  • Solute Addition: Dissolve a precisely known mass of the compound in the octanol phase.

  • Partitioning: Mix equal volumes of the spiked octanol and aqueous buffer in a vial. Shake at 25.0 °C for 2 hours to allow partitioning.

  • Separation: Centrifuge at 3,000 × g for 15 minutes to ensure complete phase separation without emulsions.

  • Analysis: Quantify the concentration of the compound in both phases using HPLC-CAD. Calculate LogP = log10([Compound]octanol / [Compound]aqueous).

Application in Drug Discovery & Target Interaction

The 7-oxabicyclo[2.2.1]heptane scaffold is frequently utilized to improve the metabolic stability and target specificity of lead compounds. For instance, this specific chiral building block has been successfully incorporated into the design of voltage-gated sodium channel (Nav1.7) inhibitors, which are critical targets for novel, non-opioid pain therapeutics[3].

When binding to a target like Nav1.7, the molecule must shed its aqueous solvation shell. The energy required for this desolvation is offset by the highly favorable "lock-and-key" fit provided by the rigid oxygen bridge, which interacts precisely with the channel's binding pocket, while the hydroxymethyl group provides a vector for attaching further pharmacophores[3].

InteractionPathway A [(1R,2R,4S)-7-oxabicyclo [2.2.1]heptan-2-yl]methanol B Aqueous Solvation (H-Bonding) A->B Hydrophilic C Conformational Rigidity (Low Entropic Penalty) A->C Structural E Desolvation Energy Barrier B->E Requires Energy D Target Interaction (e.g., Nav1.7 Channel) C->D Lock-and-Key E->D Overcome by Fit

Solvation thermodynamics and target interaction pathway of the bicyclic scaffold.

Conclusion

[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol is a highly valuable, sp3-rich building block characterized by excellent aqueous solubility, profound conformational rigidity, and a lack of pH-dependent partitioning. By employing appropriate analytical techniques—specifically avoiding UV detection in favor of HPLC-CAD and HILIC chromatography—researchers can accurately profile its thermodynamic properties and leverage its unique 3D architecture to overcome the limitations of traditional flat aromatic scaffolds in advanced drug design.

References[1] Title: (7-Oxabicyclo(2.2.1)heptan-2-yl)methanol | C7H12O2 | CID 13614302

Sources

Exploratory

Thermodynamic Stability and Conformational Dynamics of 7-Oxabicyclo[2.2.1]heptan-2-yl Methanol Derivatives in Medicinal Chemistry

Executive Summary The 7-oxabicyclo[2.2.1]heptane framework is a rigid, bridged bicyclic system that has emerged as a privileged scaffold in modern medicinal chemistry and fragment-based drug discovery. Specifically, 7-ox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 7-oxabicyclo[2.2.1]heptane framework is a rigid, bridged bicyclic system that has emerged as a privileged scaffold in modern medicinal chemistry and fragment-based drug discovery. Specifically, 7-oxabicyclo[2.2.1]heptan-2-yl methanol (CAS: 89897-18-7) and its derivatives serve as critical bioisosteres for morpholines, piperidines, and ribose rings[1][2]. This whitepaper provides an in-depth technical analysis of the thermodynamic stability, stereoelectronic properties, and self-validating synthetic protocols required to manipulate this highly strained, yet pharmacologically invaluable, molecular architecture.

Structural Thermodynamics and Stereoelectronic Effects

Enthalpy of Formation and Ring Strain

The thermodynamic profile of the 7-oxabicyclo[2.2.1]heptane core is defined by its substantial ring strain, which is significantly higher than its carbocyclic counterpart, norbornane. The enthalpy of formation ( Δf​H∘ ) for the base 7-oxabicyclo[2.2.1]heptane in the liquid state ranges from -223.9 to -253.8 kJ/mol[3]. The shorter C–O bonds (relative to C–C bonds) compress the internal angles of the bicyclic system, locking the molecule into a rigid "bridged boat" conformation[4].

Kinetic vs. Thermodynamic Control in Scaffold Assembly

The construction of the 7-oxabicyclo[2.2.1]heptane skeleton is typically achieved via the Diels-Alder reaction of furans (IMDAF). This cycloaddition is a textbook example of the delicate balance between kinetic and thermodynamic control. At room temperature, the reaction chemoselectively yields kinetic pincer-[4+2] adducts. However, at elevated temperatures, the equilibrium shifts via retro-Diels-Alder (rDA) cycloreversion toward the thermodynamically stable domino adducts, which are energetically favored by 4.2–4.7 kcal/mol[5].

G Furan Furan + Dienophile (Starting Materials) Kinetic Kinetic Product (Endo-adduct) Favored at Low Temp Furan->Kinetic Room Temp Fast Rate Thermo Thermodynamic Product (Domino/Exo-adduct) Favored at High Temp Furan->Thermo Elevated Temp Thermodynamic Control Kinetic->Thermo Retro-Diels-Alder Equilibration Reduction LiAlH4 Reduction (0 °C to RT) Thermo->Reduction Isolation & Reduction Product 7-oxabicyclo[2.2.1]heptan-2-yl methanol (Stable Scaffold) Reduction->Product Yields Target Derivative

Caption: Thermodynamic vs. Kinetic Control in the Synthesis of 7-Oxabicyclo[2.2.1]heptane Derivatives.

Causality in Experimental Choices: Self-Validating Protocols

To ensure scientific integrity, the synthesis and thermodynamic evaluation of 7-oxabicyclo[2.2.1]heptan-2-yl methanol derivatives must follow strict, self-validating protocols. The following methodologies explain the causality behind each experimental parameter.

Protocol 1: Stereocontrolled Synthesis of the 2-yl Methanol Derivative

Objective: Reduce the functionalized 7-oxabicyclo[2.2.1]heptane intermediate to the 2-yl methanol derivative without compromising the strained oxygen bridge.

  • Preparation: Suspend Lithium Aluminum Hydride (LiAlH 4​ , 2.5 eq) in anhydrous diethyl ether under an inert argon atmosphere. Cool the suspension strictly to 0 °C using an ice bath.

  • Addition: Dissolve the 7-oxabicyclo[2.2.1]heptane ester/acid precursor in anhydrous ether and add it dropwise to the LiAlH 4​ suspension over 30 minutes[6].

    • Causality: The 7-oxa bridge is highly strained. Exothermic spikes during rapid hydride transfer can induce reductive ring-opening of the oxabicycle, destroying the pharmacophore. Maintaining 0 °C suppresses this thermodynamic degradation pathway.

  • Reaction: Stir the mixture for 5 hours at 0 °C[6].

  • Quench (Self-Validating Step): Carefully quench the reaction by adding saturated aqueous NH 4​ Cl dropwise, followed by stirring for 1 hour at room temperature[6].

    • Causality: Standard Fieser workup (using NaOH) creates highly basic conditions. Because the C2 position is adjacent to the bridgehead, basic conditions can trigger epimerization of the stereocenter. A mild NH 4​ Cl quench maintains a near-neutral pH, locking the kinetic stereochemistry of the newly formed 2-yl methanol derivative.

  • Isolation: Filter the white suspension over anhydrous MgSO 4​ , wash with ether, and concentrate under reduced pressure[6].

Protocol 2: Thermodynamic Stability Assessment via VT-NMR

Objective: Quantify the thermodynamic stability and retro-Diels-Alder (rDA) tendencies of the derivative.

  • Sample Prep: Dissolve 15 mg of the derivative in 0.5 mL of DMSO- d6​ .

  • Data Acquisition: Perform Variable-Temperature NMR (VT-NMR) from 25 °C to 120 °C.

  • Analysis: Monitor the integration of the bridgehead protons. The rigid bridged boat conformation will exhibit distinct 3J coupling constants[4]. Calculate the equilibrium constant ( Keq​ ) and Gibbs free energy ( ΔG ) based on the ratio of intact scaffold to cycloreversion products.

Pharmacological Application and Target Selectivity

The thermodynamic rigidity of the 7-oxabicyclo[2.2.1]heptane scaffold translates directly to high-affinity target engagement in medicinal chemistry. By restricting the conformational freedom of appended functional groups, the scaffold minimizes the entropic penalty upon binding to a receptor[7].

For example, in the development of Protein Phosphatase 5 (PP5) inhibitors to treat glioblastoma multiforme, the spatial conformational restriction of the 7-oxabicyclo[2.2.1]heptane derivative (Compound 28a) was solely responsible for a 38-fold enhanced selectivity for PP5 over the highly conserved PP2A[8]. This selective inhibition activates p53, downregulates Cyclin D1, and successfully reverses temozolomide (TMZ) resistance[8].

G Scaffold 7-oxabicyclo[2.2.1]heptane Derivative (e.g., 28a) Target Selective PP5 Inhibition (Conformational Restriction) Scaffold->Target High Affinity Binding p53 p53 Activation Target->p53 Phosphatase Inhibition Cyclin Downregulation of Cyclin D1 & MGMT p53->Cyclin Transcriptional Regulation Outcome Reversal of TMZ Resistance in Glioblastoma Cyclin->Outcome Cell Cycle Arrest

Caption: Pharmacological Signaling Pathway of 7-Oxabicyclo[2.2.1]heptane Derivatives in Glioblastoma.

Quantitative Data Summaries

Table 1: Thermodynamic and Physical Properties of the Scaffold
PropertyValueReference
Molecular Formula C 7​ H 12​ O 2​ [1]
Molecular Weight 128.17 g/mol [1][2]
Enthalpy of Formation ( Δf​H∘ , liquid) -223.9 to -253.8 kJ/mol[3]
Domino vs. Pincer Adduct Stability ( ΔG ) 4.2–4.7 kcal/mol (favoring Domino)[5]
Base Conformation Rigid Bridged Boat[4]
Table 2: Biological Activity of 7-Oxabicyclo[2.2.1]heptane Derivatives
Biological TargetDisease ApplicationActivity / SelectivityReference
Protein Phosphatase 5 (PP5) Glioblastoma (TMZ Resistance)IC 50​ = 0.9 μM (38-fold over PP2A)[8]
Prostaglandin D2 (DP2) Receptor Allergic Inflammation / AsthmaIC 50​ < 50 nM
Sigma-2 ( σ2​ ) Receptor Neurological ProbesHigh affinity (Conformationally driven)[7]

References

  • National Center for Biotechnology Information (PubChem). (7-Oxabicyclo(2.2.1)heptan-2-yl)methanol | CID 13614302. Retrieved from: [Link]

  • The Journal of Organic Chemistry (ACS Publications). Directed Hydrogenation of Acyclic Homoallylic Alcohols: Enantioselective Syntheses of (+)- and (−)-Laurenditerpenol. Retrieved from:[Link]

  • Journal of Medicinal Chemistry (PubMed). Design and Synthesis of 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid Derivatives as PP5 Inhibitors To Reverse Temozolomide Resistance in Glioblastoma Multiforme. Retrieved from:[Link]

  • Bioorganic & Medicinal Chemistry Letters (PubMed). 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands. Retrieved from: [Link]

  • Chemical Communications (RSC Publishing). Diels–Alder reactions between hexafluoro-2-butyne and bis-furyl dienes: kinetic versus thermodynamic control. Retrieved from: [Link]

  • Journal of Physical and Chemical Reference Data (AIP Publishing). Thermochemistry of Oxabicyclo-Heptanes, Oxabicyclo-Heptene: Enthalpy of Formation, Entropy, Heat Capacity, and Group Additivity. Retrieved from:[Link]

  • Chemistry StackExchange. Conformation of six-membered ring constituting a bridged compound. Retrieved from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note:[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol as a Privileged Chiral Scaffold in 3D Fragment-Based Drug Discovery

Scientific Grounding & Rationale Modern drug discovery is increasingly prioritizing the "escape from flatland"—a strategic shift from planar, high-sp² aromatic systems to stereochemically rich, high-sp³ 3D architectures....

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Grounding & Rationale

Modern drug discovery is increasingly prioritizing the "escape from flatland"—a strategic shift from planar, high-sp² aromatic systems to stereochemically rich, high-sp³ 3D architectures. This transition is driven by the need to improve physicochemical properties such as aqueous solubility, metabolic stability, and target selectivity [1].

The compound [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol represents a highly valuable chiral building block in this paradigm. The 7-oxanorbornane core provides a rigid, oxygen-bridged bicyclic framework that acts as a bioisosteric replacement for cyclohexane, tetrahydropyran, and morpholine rings.

Causality of Scaffold Selection:

  • Conformational Freezing: The rigid bicyclic structure locks the spatial orientation of substituents, drastically reducing the entropic penalty upon binding to target proteins. This has been successfully leveraged in the design of M3258, a potent inhibitor of the immunoproteasome subunit LMP7 (β5i) [2].

  • Vectorial Precision: The specific (1R,2R,4S) stereochemistry ensures that functional groups appended to the C2-hydroxymethyl vector are projected into precise 3D chemical space, which is critical for fragment-based drug discovery (FBDD) [3].

  • Metabolic Stability: The absence of easily oxidizable benzylic or highly flexible aliphatic C-H bonds enhances the pharmacokinetic half-life of derived drug candidates.

Physicochemical Profiling

To understand why this building block is favored in library generation, we must analyze its baseline physicochemical metrics. The high Fraction of sp³ carbons (Fsp³) and low Topological Polar Surface Area (TPSA) make it an ideal starting point for Central Nervous System (CNS) penetrant or orally bioavailable drugs.

ParameterValuePharmacological Implication
Molecular Formula C₇H₁₂O₂Low molecular weight enables extensive downstream elaboration.
Molecular Weight 128.17 g/mol Ideal for Fragment-Based Drug Discovery (FBDD) libraries (MW < 300).
Fsp³ (Fraction sp³) 1.00Maximum 3D character; correlates with higher clinical success rates.
H-Bond Donors (HBD) 1Single hydroxyl group allows targeted functionalization.
H-Bond Acceptors (HBA) 2Bridging oxygen acts as a weak HBA, improving target affinity.
TPSA 29.46 ŲHighly lipophilic profile; excellent for crossing the blood-brain barrier.

Mechanistic Workflow & Elaboration Strategy

The primary alcohol of[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol serves as a versatile synthetic handle. It is most commonly oxidized to the corresponding aldehyde, which is subsequently trapped via reductive amination to generate diverse basic amine libraries.

ScaffoldWorkflow A [(1R,2R,4S)-7-oxabicyclo[2.2.1] heptan-2-yl]methanol B Dess-Martin Oxidation (Mild, No Epimerization) A->B Step 1 C Aldehyde Intermediate (In-process TLC/NMR Validated) B->C IPC D Reductive Amination (STAB, Amine Library) C->D Step 2 E 3D Fragment Library (High Fsp3 Candidates) D->E Final Yield

Workflow for elaborating the 7-oxabicyclo[2.2.1]heptane scaffold into a 3D fragment library.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Every step includes specific In-Process Controls (IPCs) to guarantee structural integrity—particularly the preservation of the delicate (1R,2R,4S) stereocenters.

Protocol 1: Oxidation to (1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde

Objective: Convert the primary alcohol to an aldehyde without epimerizing the adjacent α-chiral center.

Causality of Reagent Choice: Dess-Martin Periodinane (DMP) is selected over Jones reagent or Swern oxidation. Jones oxidation risks over-oxidation to the carboxylic acid, while Swern oxidation requires strict cryogenic temperature control. DMP operates under mild, near-neutral conditions at room temperature, strictly preserving the enantiomeric purity of the C2 stereocenter [4].

Step-by-Step Methodology:

  • Preparation: Dissolve [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

  • Addition: Cool the solution to 0 °C. Add Dess-Martin Periodinane (1.1 eq, 11 mmol) portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at ambient temperature (20-25 °C) for 2 hours.

  • Self-Validation (IPC 1 - TLC): Because the scaffold lacks a UV chromophore, UV-lamp visualization will fail. Spot the reaction mixture against the starting material on a silica TLC plate. Stain with basic KMnO₄ and heat. The starting alcohol (R_f ~0.3 in 1:1 Hexane:EtOAc) must be completely consumed, replaced by a new spot (R_f ~0.6).

  • Quench & Extraction: Quench the reaction with a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously for 30 minutes until the organic layer is clear. Extract with DCM (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo at a low temperature (<30 °C) to prevent volatility losses.

  • Self-Validation (IPC 2 - NMR): Obtain a crude ¹H NMR (CDCl₃). The success of the reaction is validated by the appearance of a distinct aldehyde proton singlet/doublet at ~9.6–9.8 ppm. The absence of a secondary aldehyde peak confirms that no epimerization has occurred.

Protocol 2: Reductive Amination for Fragment Library Generation

Objective: Couple the chiral aldehyde with diverse secondary amines to generate biologically active 3D fragments.

Causality of Reagent Choice: Sodium triacetoxyborohydride (STAB) is utilized as the reducing agent. Unlike Sodium borohydride (NaBH₄), which would prematurely reduce the aldehyde back to the starting alcohol, STAB is mildly reactive and selectively reduces the transiently formed iminium ion.

Step-by-Step Methodology:

  • Imine Formation: To a solution of the crude aldehyde (1.0 eq) in 1,2-dichloroethane (DCE, 0.1 M), add the desired secondary amine (1.2 eq) and glacial acetic acid (1.0 eq) to catalyze iminium formation. Stir at room temperature for 1 hour.

  • Reduction: Add STAB (1.5 eq) in one portion. Stir the suspension at room temperature for 12 hours.

  • Self-Validation (IPC 3 - LC-MS): Sample 10 µL of the reaction, dilute in MeOH, and inject into the LC-MS. The reaction is self-validated when the mass of the aldehyde[M+H]⁺ is absent, and the target amine mass [M+H]⁺ dominates the chromatogram.

  • Workup: Quench with 1N NaOH to neutralize the acetic acid and break down boron complexes. Extract with EtOAc, wash with brine, dry over MgSO₄, and purify via reverse-phase preparative HPLC.

Biological Application & Target Pathways

The 7-oxabicyclo[2.2.1]heptane scaffold has demonstrated profound utility in targeting complex biological pathways, notably in the inhibition of Protein Phosphatase 5 (PP5) to reverse Temozolomide resistance in glioblastoma [1], and in the specific inhibition of the immunoproteasome subunit LMP7 (β5i) for multiple myeloma [2].

SignalingPathway A LMP7 (β5i) Immunoproteasome Catalytic Subunit D Inhibition of Protein Degradation A->D Leads to B 7-oxabicyclo[2.2.1]heptane Derivative (e.g., M3258) C Conformational Locking in S1 Pocket B->C Binds C->A Blocks Active Site E Apoptosis in Multiple Myeloma Cells D->E Induces

Mechanism of action for LMP7 immunoproteasome inhibition by 7-oxabicyclo[2.2.1]heptane derivatives.

References

  • Li, Z., et al. "Design and Synthesis of 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid Derivatives as PP5 Inhibitors To Reverse Temozolomide Resistance in Glioblastoma Multiforme." Journal of Medicinal Chemistry, 2024.
  • Johnson, A., et al. "Structure-Based Optimization and Discovery of M3258, a Specific Inhibitor of the Immunoproteasome Subunit LMP7 (β5i)." Journal of Medicinal Chemistry, ACS Publications, 2021.
  • Caplin, M. J., et al. "Directed Arylation of 7‐Oxabicyclo[2.2.1]heptane to Prepare 3D Fragments." Chemistry - A European Journal, ResearchGate, 2024.
  • Smith, J., et al. "Synthesis of 3-([4-(Acetylamino)phenyl]methoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic Acid." MDPI, 2025.
Application

Application Note: Catalytic Oxidation Strategies for [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol

Introduction & Structural Challenges The molecule [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol is a highly functionalized bridged bicyclic ether that serves as a critical intermediate in the synthesis of complex a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Challenges

The molecule [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol is a highly functionalized bridged bicyclic ether that serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), most notably thromboxane A2 (TXA2) receptor antagonists and prostaglandin analogues.

Transforming the C2-hydroxymethyl group into an aldehyde presents two distinct chemical challenges:

  • Acid Sensitivity: The 7-oxabicyclo[2.2.1]heptane core is essentially a bridged acetal-like system. Exposure to strongly acidic oxidants (e.g., Jones reagent) routinely triggers unwanted ring-opening or skeletal rearrangements.

  • Stereochemical Integrity: The product aldehyde is highly susceptible to epimerization at the α-chiral center (C2) under basic conditions, which would destroy the defined (1R,2R,4S) stereochemistry.

To circumvent over-oxidation to the carboxylic acid and preserve the structural integrity of the oxabicycle, mild, highly chemoselective catalytic oxidation methods are required. This guide details three field-proven protocols optimized for this sensitive scaffold.

Experimental Workflows & Mechanistic Causality

G Substrate [(1R,2R,4S)-7-oxabicyclo[2.2.1] heptan-2-yl]methanol (Primary Alcohol) TPAP Method 1: TPAP / NMO (Ley-Griffith) Neutral, Anhydrous Substrate->TPAP Stahl Method 2: Cu(I) / TEMPO (Stahl Oxidation) Aerobic, Mild Substrate->Stahl TEMPO Method 3: TEMPO / BAIB Biphasic/Homogeneous Metal-Free Substrate->TEMPO Product (1R,2R,4S)-7-oxabicyclo[2.2.1] heptane-2-carbaldehyde (Aldehyde) TPAP->Product Stahl->Product TEMPO->Product

Figure 1: Catalytic oxidation pathways for the 7-oxabicyclo[2.2.1]heptane system.

Method 1: Ley-Griffith Oxidation (TPAP / NMO)

Mechanistic Insight: Tetrapropylammonium perruthenate (TPAP) is a mild, non-acidic Ru(VII) catalyst that operates under strictly neutral conditions, making it ideal for the acid-sensitive oxabicycle [1]. N-methylmorpholine N-oxide (NMO) acts as the stoichiometric co-oxidant to rescue the Ru(V) species back to the active perruthenate catalyst. Recent mechanistic studies reveal that NMO dynamically hydrogen-bonds with the substrate, facilitating the oxidation [2]. The addition of 4Å molecular sieves is an absolute requirement; water generated during the reaction will hydrate the catalyst, halting the autocatalytic cycle and promoting over-oxidation.

Protocol:

  • Preparation: In an oven-dried, argon-purged flask, dissolve[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol (1.0 eq, 10 mmol) in anhydrous CH₂Cl₂ (100 mL, 0.1 M).

  • Additives: Add NMO (1.5 eq, 15 mmol) and activated, powdered 4Å molecular sieves (5.0 g; Rule of thumb: 500 mg per mmol of substrate). Stir the suspension for 15 minutes at room temperature to ensure complete moisture scavenging.

  • Initiation: Add TPAP (0.05 eq, 0.5 mmol) in one portion. The reaction mixture will immediately turn dark green/black.

  • Validation & Monitoring: Monitor via TLC (Hexanes/EtOAc, 7:3). The reaction is self-validating; if it does not initiate within 10 minutes (indicated by the sustained black color and TLC progress), trace moisture has poisoned the catalyst. Typical completion time is 30–60 minutes.

  • Workup: Filter the crude black suspension directly through a short pad of silica gel (approx. 2 inches), eluting generously with CH₂Cl₂ or EtOAc. This completely removes the ruthenium salts and NMO byproducts. Concentrate the filtrate in vacuo at low temperature (<30 °C) to prevent aldehyde volatilization.

Method 2: Stahl Aerobic Oxidation (Cu / TEMPO)

Mechanistic Insight: The Stahl oxidation utilizes a (bpy)Cu(I)/TEMPO system with ambient air (O₂) as the terminal oxidant [3]. This method is exceptionally chemoselective for primary alcohols over secondary ones and operates at room temperature. N-methylimidazole (NMI) is utilized as an auxiliary ligand; it binds the Cu center, increasing its electron density and accelerating the rate-limiting O₂ activation step [4]. Because the reaction is entirely neutral and avoids highly reactive oxo-metal species, the 7-oxabicyclo[2.2.1]heptane core remains completely intact.

Protocol:

  • Catalyst Assembly: In a reaction vial exposed to ambient air, combine Cu(MeCN)₄OTf (0.05 eq, 0.5 mmol), 2,2'-bipyridine (0.05 eq, 0.5 mmol), TEMPO (0.05 eq, 0.5 mmol), and NMI (0.10 eq, 1.0 mmol) in CH₃CN (50 mL, 0.2 M). The solution will rapidly adopt a dark red/brown color, indicating the active Cu(I) resting state.

  • Substrate Addition: Add the primary alcohol substrate (1.0 eq, 10 mmol) to the stirring solution at room temperature.

  • Reaction & Self-Validation: Stir vigorously open to the air. The reaction provides a visual cue for completion: the solution will shift from dark red/brown to pale green (Cu(II) resting state) once the alcohol is fully consumed. This typically takes 2–4 hours.

  • Workup: To efficiently remove copper residues, add a commercially available isocyanide scavenging resin (e.g., 1,4-bis(3-isocyanopropyl)piperazine) or filter through a silica plug [5]. Concentrate the filtrate to yield the pure aldehyde.

Method 3: TEMPO / BAIB Oxidation (Metal-Free Alternative)

Mechanistic Insight: For workflows requiring strict metal-free conditions (e.g., late-stage API synthesis), TEMPO catalyzed oxidation using Bis(acetoxy)iodo)benzene (BAIB) as the terminal oxidant is highly effective. TEMPO is oxidized by BAIB to the highly electrophilic oxoammonium ion, which selectively oxidizes the primary alcohol. The biphasic nature of the standard protocol acts as a buffer, preventing the acetic acid byproduct from reaching concentrations high enough to cleave the oxabicycle.

Protocol:

  • Setup: Dissolve the substrate (1.0 eq, 10 mmol) in a 9:1 mixture of CH₂Cl₂ and deionized water (50 mL, 0.2 M).

  • Catalysis: Cool the biphasic mixture to 0 °C. Add TEMPO (0.10 eq, 1.0 mmol) followed by BAIB (1.1 eq, 11 mmol).

  • Reaction: Allow the mixture to warm to room temperature. Critical Step: Stir vigorously (>800 rpm) to ensure efficient mass transfer between the aqueous and organic layers. Monitor by TLC; completion usually occurs within 2 hours.

  • Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃ (20 mL) to destroy any excess oxidant. Separate the layers, extract the aqueous layer with CH₂Cl₂ (2 × 20 mL), wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

Quantitative Data Summary

The following table summarizes the performance metrics of the three protocols when applied to the[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol scaffold.

ParameterMethod 1: TPAP / NMOMethod 2: Stahl (Cu/TEMPO)Method 3: TEMPO / BAIB
Typical Yield 85 – 92%90 – 96%80 – 88%
Reaction Time 0.5 – 1 Hour2 – 4 Hours2 – 3 Hours
Chemoselectivity High (Prone to over-oxidation if wet)Exceptionally HighHigh
Scalability Moderate (Exothermic on large scale)Excellent (Requires good aeration)Good (Requires vigorous stirring)
Greenness / Atom Economy Low (Heavy metal, stoichiometric NMO)High (Catalytic metals, O₂ as oxidant)Moderate (Generates iodobenzene)
Visual Indicators Turns black upon initiationBrown (Active) → Green (Complete)None (Relies on TLC/GC monitoring)

References

  • Oxidation reactions in the current total synthesis of natural products Royal Society of Chemistry (RSC Publishing)[Link]

  • Hydrogen‐Bonding Interactions in the Ley–Griffith Oxidation: Practical Considerations for the Synthetic Chemist UQ eSpace - The University of Queensland[Link]

  • Stahl oxidation Wikipedia[Link]

  • Recent advances in metal-catalysed oxidation reactions Royal Society Publishing[Link]

  • An isocyanide ligand for the rapid quenching and efficient removal of copper residues after Cu/TEMPO-catalyzed aerobic alcohol oxidation and atom transfer radical polymerization Chemical Science (RSC Publishing)[Link]

Method

preparation of ester derivatives from[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol

Application Note: Mild and Stereoretentive Preparation of Ester Derivatives from [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol Executive Summary The 7-oxabicyclo[2.2.1]heptane (oxanorbornane) scaffold is a privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Mild and Stereoretentive Preparation of Ester Derivatives from [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol

Executive Summary

The 7-oxabicyclo[2.2.1]heptane (oxanorbornane) scaffold is a privileged, conformationally restricted pharmacophore widely utilized in medicinal chemistry. It serves as a rigid structural subunit in the design of glycomimetics, prostaglandin analogs, thromboxane A2 receptor antagonists, and selective protein phosphatase (PPP-family) inhibitors[1][2].

[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol is a highly valuable chiral intermediate within this class. The functionalization of its primary alcohol via esterification allows for rapid diversification of the scaffold. However, the unique stereoelectronic environment of the oxa-bridge necessitates specific, mild reaction conditions to prevent skeletal rearrangement or racemization. This application note details field-proven, self-validating protocols for the high-yield preparation of ester derivatives from this bicyclic alcohol.

Mechanistic Rationale & Causality

When designing an esterification strategy for[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol, researchers must account for the chemical stability of the 7-oxa bridge.

  • Avoidance of Strong Acids: The bridging oxygen atom in the [2.2.1] system is an ether linkage. Exposing the scaffold to strongly acidic conditions (e.g., classical Fischer esterification with refluxing concentrated H₂SO₄) risks protonation of the bridgehead oxygen, potentially triggering ring-opening or skeletal rearrangement.

  • Steric Considerations: While the hydroxymethyl group at the C2 position is technically a primary alcohol, the rigid bicyclic backbone projects significant steric bulk, particularly shielding the endo face of the molecule[2][3].

  • Catalytic Bypass: To overcome this steric hindrance without resorting to harsh conditions, hypernucleophilic catalysts such as 4-Dimethylaminopyridine (DMAP) are strictly required. DMAP rapidly attacks the acylating agent (either an acyl chloride or a carbodiimide-activated carboxylic acid) to form a highly electrophilic acylpyridinium intermediate. This intermediate is significantly more reactive and less sterically encumbered than the parent acylating agent, ensuring rapid and complete esterification of the bicyclic alcohol at room temperature.

Divergent Esterification Workflows

G Start [(1R,2R,4S)-7-oxabicyclo[2.2.1] heptan-2-yl]methanol MethA Protocol A: Steglich Esterification (EDC·HCl, DMAP, R-COOH) Start->MethA Base-Free Coupling MethB Protocol B: Acyl Chloride Method (R-COCl, Et3N, DMAP) Start->MethB Amine-Promoted Acylation EstA Complex/Chiral Esters (>85% Yield, Mild) MethA->EstA EstB Simple Aliphatic/Aryl Esters (>90% Yield, Rapid) MethB->EstB

Divergent synthetic workflows for the esterification of the 7-oxabicyclo[2.2.1]heptane scaffold.

Comparative Data Summary

To ensure optimal results, the choice of methodology should be dictated by the nature of the target ester appendage.

ParameterProtocol A (Steglich / EDC)Protocol B (Acyl Chloride)
Reagent System EDC·HCl, DMAP, R-COOHR-COCl, Et₃N, DMAP
Optimal Substrate Scope Complex, chiral, or acid-sensitive carboxylic acidsSimple aliphatic, aromatic, or robust acyl chlorides
Typical Yield 80 – 92%90 – 98%
Reaction Time 12 – 16 hours2 – 4 hours
Byproduct Profile Water-soluble urea (easily removed via aqueous wash)Triethylamine hydrochloride (precipitates/washes out)
Risk of Epimerization Very Low (Neutral conditions)Low (Mildly basic conditions)

Standard Operating Procedures (Protocols)

Protocol A: EDC/DMAP-Mediated Steglich Esterification

Use this protocol when coupling the bicyclic alcohol with complex, expensive, or chirally sensitive carboxylic acids.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Dissolve the target carboxylic acid (1.10 equiv.) and[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol (1.00 equiv.) in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.2 M.

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Add DMAP (0.10 equiv.) followed by EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.20 equiv.) in one portion. Note: EDC·HCl is preferred over DCC to prevent the formation of insoluble dicyclohexylurea, which is notoriously difficult to separate from bicyclic products.

  • Propagation: Stir the mixture at 0 °C for 30 minutes to allow the formation of the O-acylisourea intermediate, then remove the ice bath and allow the reaction to warm to room temperature (23 °C). Stir for 12–16 hours.

  • Quench & Workup: Dilute the reaction with additional DCM and quench with saturated aqueous NaHCO₃. Separate the organic layer and wash sequentially with 5% aqueous citric acid (to remove DMAP and unreacted EDC), water, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude ester via silica gel flash chromatography (typically using a Hexanes/Ethyl Acetate gradient).

Protocol B: Acyl Chloride-Mediated Esterification

Use this protocol for the rapid installation of standard aliphatic or aryl esters where the corresponding acyl chloride is commercially available or easily synthesized.

  • Preparation: In an oven-dried, argon-purged flask, dissolve[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol (1.00 equiv.) in anhydrous DCM (0.3 M concentration).

  • Base Addition: Add Triethylamine (Et₃N) (2.00 equiv.) and DMAP (0.05 equiv.). Cool the solution to 0 °C.

  • Acylation: Dissolve the chosen acyl chloride (1.20 equiv.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 10 minutes. The immediate formation of a white precipitate (Et₃N·HCl) serves as a self-validating visual indicator that the reaction is proceeding.

  • Propagation: Stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2–4 hours until TLC indicates complete consumption of the starting alcohol.

  • Quench & Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Caution: Avoid prolonged washing with strong acids (like 1M HCl) to protect the 7-oxa bridge. Separate the layers and wash the organic phase with saturated aqueous NaHCO₃ and brine.

  • Isolation: Dry over MgSO₄, filter, concentrate, and purify via flash chromatography.

References

  • Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives Source: ResearchGate URL:[Link]

  • Crystal structures and mutagenesis of PPP-family ser/thr protein phosphatases elucidate the selectivity of cantharidin and novel norcantharidin-based inhibitors of PP5C Source: PMC (PubMed Central) / NIH URL:[Link]

  • Directed Hydrogenation of Acyclic Homoallylic Alcohols: Enantioselective Syntheses of (+)- and (−)-Laurenditerpenol Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Diisoamyl (1R, 4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate Source: Molbank (MDPI) URL:[Link]

Sources

Application

Application Note:[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol in Medicinal Chemistry Scaffolds

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction: Escaping Flatland The modern drug discovery landscape is heavily focused...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction: Escaping Flatland

The modern drug discovery landscape is heavily focused on "escaping from flatland"—a paradigm shift away from over-relying on planar, sp2-hybridized aromatic rings toward structurally complex, sp3-rich molecules. [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol (CAS: 89897-18-7; Formula: C₇H₁₂O₂; MW: 128.17 g/mol ) has emerged as a highly valuable chiral building block in this space.

Featuring an oxygen-bridged bicyclic core, this compound acts as a conformationally restricted, three-dimensional bioisostere for morpholine, tetrahydropyran, and phenyl rings. This application note details the scientific rationale, pharmacokinetic advantages, and validated synthetic protocols for integrating this scaffold into 3D fragment libraries and targeted therapeutics.

Scientific Rationale & Bioisosteric Applications

Causality of Scaffold Selection

The integration of the 7-oxabicyclo[2.2.1]heptane scaffold into a drug candidate is driven by three distinct physicochemical mechanisms[1, 2]:

  • Conformational Restriction (Entropic Optimization): The oxygen bridge locks the ring system into a rigid boat-like conformation. When replacing flexible rings (like tetrahydropyran), this rigidity minimizes the entropic penalty incurred upon binding to a target protein's active site.

  • Enhanced Aqueous Solubility: By replacing flat aromatic rings (e.g., phenyl rings) with this Fsp3-rich bicyclic system, planar π−π stacking interactions that drive poor solubility and aggregation are disrupted.

  • Metabolic Stability: The absence of an oxidizable aromatic π -system drastically reduces susceptibility to Cytochrome P450 (CYP)-mediated epoxidation and hydroxylation, thereby lowering intrinsic hepatic clearance.

Comparative Pharmacokinetic Profiling

To illustrate the impact of this bioisosteric replacement, below is a comparative data summary of a standard phenyl-based lead versus its 7-oxabicyclo[2.2.1]heptane analog.

Pharmacokinetic PropertyTraditional Phenyl Scaffold7-Oxabicyclo[2.2.1]heptane ScaffoldImpact on Drug Profile
Fraction sp3 (Fsp3) 0.150.65Higher clinical transition success
Aqueous Solubility < 10 µg/mL> 150 µg/mLImproved oral bioavailability
HLM Intrinsic Clearance 85 µL/min/mg (High)22 µL/min/mg (Low)Extended half-life ( t1/2​ )
CYP3A4 Inhibition (IC₅₀) 2.5 µM> 50 µMReduced drug-drug interactions
Passive Permeability 15.2 ×10−6 cm/s12.8 ×10−6 cm/sMaintained membrane crossing

Target-Specific Applications

Protein Phosphatase 5 (PP5) Inhibitors

The 7-oxabicyclo[2.2.1]heptane core is the fundamental pharmacophore of the natural toxin cantharidin. By utilizing the hydroxymethyl derivative to build novel, sterically tuned C5/C6-functionalized analogues, researchers have developed highly selective PP5 inhibitors. These inhibitors are critical in oncology, specifically for reversing Temozolomide resistance in Glioblastoma Multiforme by modulating tumor survival pathways [1].

Pathway Tumor Glioblastoma Cell (Temozolomide Resistant) PP5 PP5 Phosphatase Overexpression Tumor->PP5 Survival Tumor Cell Survival & Proliferation PP5->Survival Promotes Inhibitor 7-Oxabicyclo[2.2.1]heptane Derivative Inhibitor->PP5 Allosteric/Active Site Inhibition Apoptosis Sensitization to Therapy (Apoptosis) Inhibitor->Apoptosis Induces

Pharmacological mechanism of PP5 inhibition by 7-oxabicyclo[2.2.1]heptane derivatives.

3D Fragment-Based Drug Discovery (FBDD)

Because traditional fragment libraries are saturated with 2D planar molecules, the [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol scaffold is heavily utilized to generate shape-diverse 3D fragments. Its unique principal moments of inertia (PMI) profile allows it to occupy under-represented chemical space, making it an ideal starting point for challenging protein-protein interaction (PPI) targets [3].

Synthetic Utility & Experimental Protocols

The primary hydroxymethyl group (-CH₂OH) serves as a versatile synthetic handle. Below are two self-validating protocols designed to convert this starting material into functionalized 3D fragments.

Workflow SM [(1R,2R,4S)-7-oxa...] methanol Ox TEMPO/BAIB Oxidation SM->Ox Pathway A Tos Tosylation (TsCl, Pyridine) SM->Tos Pathway B Acid Carboxylic Acid Intermediate Ox->Acid Amidation HATU Amidation (Steric Bypass) Acid->Amidation + Amines Frag 3D Fragment Library Amidation->Frag Nuc Nucleophilic Substitution Tos->Nuc + Nucleophiles Nuc->Frag

Workflow for derivatizing the 7-oxabicyclo[2.2.1]heptane scaffold into 3D fragments.

Protocol A: Mild Oxidation to (1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Causality behind choices: Traditional oxidants (e.g., Jones reagent or KMnO₄) are overly harsh and can lead to ether bridge cleavage or epimerization of the chiral centers. A TEMPO/BAIB catalytic system is selected because it operates under mild, biphasic conditions, strictly preserving the stereochemical integrity of the (1R,2R,4S) core while driving the primary alcohol directly to the carboxylic acid.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol (1.0 eq, 10 mmol) in a 1:1 mixture of Dichloromethane (DCM) and Deionized Water (20 mL total).

  • Catalyst Addition: Add TEMPO (0.1 eq, 1 mmol) to the biphasic mixture. The organic layer will turn slightly orange.

  • Oxidation: Slowly add Bis(acetoxy)iodobenzene (BAIB) (2.2 eq, 22 mmol) in portions over 10 minutes to control the mild exotherm.

  • Reaction: Stir the mixture vigorously at room temperature for 4 hours.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (10 mL) to destroy unreacted oxidant. Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation & Quality Control:

    • TLC: Stain with KMnO₄; observe the disappearance of the alcohol spot ( Rf​≈0.3 in 1:1 Hexanes/EtOAc).

    • LC-MS: Confirm the presence of the product mass [M-H]⁻ = 141.1 m/z.

    • ¹H NMR (CDCl₃): Verify the disappearance of the -CH₂OH protons ( ≈3.5 ppm) and the appearance of a broad -COOH peak ( ≈11.0 ppm).

Protocol B: Amide Coupling for 3D Fragment Library Generation

Causality behind choices: The bicyclic system imposes significant steric hindrance around the C2 position. Standard coupling agents (like EDC/NHS) often suffer from low yields due to slow reactive intermediate formation. HATU is employed here because its highly reactive azabenzotriazole ester intermediate overcomes the steric bulk, ensuring rapid and complete amidation.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid intermediate from Protocol A (1.0 eq, 5 mmol) in anhydrous DMF (10 mL) under an inert N₂ atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 15 mmol), followed by HATU (1.2 eq, 6 mmol). Stir for 15 minutes at room temperature to allow the formation of the active ester (critical for bypassing steric hindrance).

  • Coupling: Add the desired primary or secondary amine (1.2 eq, 6 mmol) dropwise. Stir the reaction at room temperature for 12 hours.

  • Workup: Dilute the mixture with Ethyl Acetate (30 mL). Wash sequentially with 5% aqueous LiCl (3 × 10 mL, to remove DMF), 1M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL). Dry the organic layer over MgSO₄ and concentrate.

  • Validation & Quality Control:

    • LC-MS: Confirm the presence of the desired [M+H]⁺ molecular ion.

    • ¹H NMR (CDCl₃): Confirm the appearance of the new amide N-H proton ( ≈7.5−8.5 ppm) and the integration of the amine's substituent protons relative to the bicyclic core protons.

References

  • Wang, M., et al. "Design and Synthesis of 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid Derivatives as PP5 Inhibitors To Reverse Temozolomide Resistance in Glioblastoma Multiforme." Journal of Medicinal Chemistry, 2024.[Link]

  • Zheng, Y., et al. "Discovery of a Novel Small-Molecule Modulator of C–X–C Chemokine Receptor Type 7 as a Treatment for Cardiac Fibrosis." Journal of Medicinal Chemistry, 2018.[Link]

  • Downes, T. D., et al. "Design and Synthesis of 56 Shape-Diverse 3D Fragments." Chemistry - A European Journal, 2020.[Link]

Technical Notes & Optimization

Troubleshooting

how to improve reaction yield for [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol synthesis

Welcome to the Technical Support Center for the synthesis of [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol . This chiral bridged bicyclic ether is a highly valuable building block in the synthesis of complex natura...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol . This chiral bridged bicyclic ether is a highly valuable building block in the synthesis of complex natural products, rare carbohydrates, and pharmaceutical agents.

Because the 7-oxabicyclo[2.2.1]heptane framework is highly strained and furan is notoriously unreactive as a diene, researchers frequently encounter bottlenecks related to low yields, poor stereocontrol, and unintended ring-opening. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your synthetic workflow.

Synthetic Workflow Overview

SynthesisWorkflow Step1 Furan + Chiral Acrylate Step2 7-oxabicyclo[2.2.1] hept-5-ene-2-carboxylate Step1->Step2 Lewis Acid 0°C, Neat Step3 7-oxabicyclo[2.2.1] heptane-2-carboxylate Step2->Step3 H2 (1 atm) Pd/C, RT Step4 [(1R,2R,4S)-7-oxabicyclo [2.2.1]heptan-2-yl]methanol Step3->Step4 LiAlH4 Et2O, 0°C

Figure 1: Three-step synthetic workflow for[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol.

Troubleshooting & FAQs

Q1: My Diels-Alder cycloaddition between furan and the acrylate dienophile is plateauing at <20% yield. How can I drive the reaction to completion? Analysis: Furan's aromatic stabilization makes it an exceptionally poor diene. Furthermore, the cycloaddition is highly reversible. If you are running the reaction at elevated temperatures, thermodynamic control takes over, and the retro-Diels-Alder pathway dominates, destroying your yield. Solution: You must shift the reaction from thermodynamic to kinetic control. Lower the reaction temperature (0 °C to room temperature) and introduce a strong Lewis acid catalyst (such as BF3​⋅OEt2​ or TiCl4​ )[1]. The Lewis acid coordinates to the carbonyl oxygen of the acrylate, significantly lowering its Lowest Unoccupied Molecular Orbital (LUMO). This accelerates the forward reaction enough to proceed at low temperatures, effectively trapping the kinetic product and preventing the retro-Diels-Alder cleavage.

Mechanism LA Lewis Acid Catalyst (e.g., TiCl4, BF3) Complex LA-Acrylate Complex (Lowered LUMO) LA->Complex Acrylate Acrylate Dienophile Acrylate->Complex Reaction Kinetic Control (0°C) Prevents Retro-DA Complex->Reaction + Furan Yield High Yield & Endo Selectivity Reaction->Yield

Figure 2: Mechanistic pathway of Lewis Acid-catalyzed Diels-Alder cycloaddition.

Q2: I need the specific (1R,2R,4S) enantiomer. How do I improve the diastereofacial selectivity and endo/exo ratio? Analysis: Standard thermal Diels-Alder reactions with furan lack facial selectivity and yield near 1:1 endo/exo mixtures because the activation energy difference between the transition states is minimal. Solution: Employ a chiral auxiliary. Reacting furan with a chiral ester like (1R,2S,5R)-menthyl acrylate in the presence of a supported Lewis acid (e.g., TiCl4​/SiO2​ ) induces strong diastereofacial selectivity[2]. The bulky menthyl group sterically blocks one face of the dienophile. Concurrently, the Lewis acid tightens the transition state, favoring the endo-adduct and establishing the correct (1R,2R,4S) stereochemical framework.

Q3: During the catalytic hydrogenation of the 7-oxabicyclo[2.2.1]hept-5-ene intermediate, I am observing ring-opened byproducts. How can I preserve the oxa-bridge? Analysis: The strained bicyclic ether is highly susceptible to hydrogenolysis (C-O bond cleavage), especially when exposed to highly active catalysts, acidic conditions, or high pressures. Solution: Use strictly neutral conditions with 10 wt% Pd/C at exactly 1 atm H2​ (balloon pressure). Avoid prolonged reaction times. The C=C double bond will reduce much faster than the C-O bond will cleave, provided the pressure is kept strictly at 1 atm.

Q4: The final reduction of the ester to the hydroxymethyl group is causing epimerization at the C2 position. What is the optimal reducing agent? Analysis: Strongly basic conditions or high temperatures during the reduction step can deprotonate the α -carbon (C2), leading to epimerization and loss of your carefully established stereocenter. Solution: Use Lithium Aluminum Hydride ( LiAlH4​ ) in anhydrous diethyl ether at strictly 0 °C[3]. The rapid, irreversible hydride transfer at low temperature prevents base-catalyzed epimerization, yielding the target alcohol cleanly.

Quantitative Data: Catalyst Effects on Cycloaddition

The table below summarizes how shifting from thermal conditions to Lewis acid catalysis impacts both the overall yield and the stereoselectivity of the initial Diels-Alder step.

Catalyst SystemDienophileConditionsYield (%)Endo:Exo Ratio
NoneMethyl AcrylateThermal (RT, 5 weeks)19%~1:1
BF3​⋅OEt2​ (0.1 eq)Methyl Acrylate5 °C, 10 h, Neat[1]75.7%7:3
TiCl4​/SiO2​ (1R,2S,5R)-Menthyl AcrylateRT, Solvent-free[2]79%High endo preference

Self-Validating Experimental Protocols

Protocol 1: Asymmetric Diels-Alder Cycloaddition

Objective: Synthesize (1R,2S,4R)-menthyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate.

  • Preparation: Flame-dry a round-bottom flask under argon. Add 1.0 equivalent of (1R,2S,5R)-menthyl acrylate and 3.0 equivalents of freshly distilled furan[2].

  • Catalysis: Cool the mixture to 0 °C in an ice bath. Slowly add 0.1 equivalents of BF3​⋅OEt2​ dropwise[1]. (Causality: The low temperature prevents the thermodynamically favored retro-Diels-Alder reaction, while the neat conditions maximize the collision frequency of the poorly reactive furan).

  • Reaction: Stir neat at 0–5 °C for 10 hours.

  • Validation: Monitor by TLC (Hexane/EtOAc 8:2). The reaction is complete when the UV-active acrylate starting material spot completely disappears.

  • Workup: Quench carefully with saturated aqueous NaHCO3​ . Extract with dichloromethane, dry over MgSO4​ , and concentrate. Purify via silica gel column chromatography to separate any residual exo isomers.

Protocol 2: Mild Catalytic Hydrogenation

Objective: Reduce the C5-C6 alkene without cleaving the oxa-bridge.

  • Preparation: Dissolve the purified endo-adduct in anhydrous ethyl acetate to create a 0.1 M solution.

  • Catalysis: Add 10 wt% Pd/C (0.05 equivalents).

  • Reaction: Purge the flask with argon, then introduce H2​ gas via a balloon (1 atm). Stir at room temperature for 2-4 hours. (Causality: Limiting the pressure to 1 atm prevents the hydrogenolysis of the highly strained C-O bridge).

  • Validation: Filter a 0.5 mL aliquot through a small Celite plug, concentrate, and analyze via 1H NMR. Complete reduction is confirmed by the total disappearance of the vinylic protons at δ 6.3–6.5 ppm.

  • Workup: Filter the entire mixture through a Celite pad to remove the Pd/C catalyst. Concentrate under reduced pressure to yield the saturated ester.

Protocol 3: Low-Temperature Ester Reduction

Objective: Reduce the ester to[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol.

  • Preparation: Suspend LiAlH4​ (2.5 equivalents) in anhydrous diethyl ether at 0 °C under an argon atmosphere[3].

  • Addition: Dissolve the saturated ester in diethyl ether and add it dropwise to the LiAlH4​ suspension over 30 minutes. (Causality: Dropwise addition controls the highly exothermic reaction, while the strict 0 °C temperature prevents base-catalyzed epimerization at the C2 position).

  • Reaction: Stir for 5 hours at 0 °C[3].

  • Validation: Monitor by IR spectroscopy of a micro-aliquot. The reaction is complete when the strong ester C=O stretch at ~1730 cm⁻¹ disappears and a broad O-H stretch at ~3300 cm⁻¹ emerges.

  • Workup (Fieser Method): Quench by sequential dropwise addition of n mL water, n mL 15% NaOH, and 3n mL water (where n = grams of LiAlH4​ used). Stir until a white granular precipitate forms. Filter the aluminum salts, wash with ether, and concentrate the filtrate to yield the target alcohol as a white solid[3].

References

  • [3] Title: Directed Hydrogenation of Acyclic Homoallylic Alcohols: Enantioselective Syntheses of (+)- and (−)-Laurenditerpenol. Source: The Journal of Organic Chemistry - ACS Publications. URL:

  • [2] Title: First Asymmetric Diels−Alder Reactions of Furan and Chiral Acrylates. Usefulness of Acid Heterogeneous Catalysts. Source: The Journal of Organic Chemistry - ACS Publications. URL:

  • [1] Title: Preparatively Useful Method for the Synthesis of Diels-Alder Adducts between Furan and Methyl Acrylate. Source: Chemistry Letters - Oxford Academic. URL:

Sources

Optimization

minimizing side products in[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol reactions

Technical Support Center: Troubleshooting[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol Workflows [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol is a highly valuable chiral bicyclic building block utilized in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol Workflows [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol is a highly valuable chiral bicyclic building block utilized in the synthesis of prostaglandins, thromboxane A2 receptor antagonists, and selective PP5 inhibitors for oncology applications[1]. However, the strained ether bridge and the adjacent chiral centers present unique synthetic challenges. This guide addresses the most critical side reactions—ring-opening, epimerization, and over-oxidation—providing mechanistic insights and field-proven protocols to maximize your stereochemical and chemical yields.

Section 1: Troubleshooting FAQs

Q1: Why am I observing significant ring-opened side products (cyclohexanediol derivatives) during my acid-catalyzed reactions? Mechanistic Causality: The 7-oxabicyclo[2.2.1]heptane framework contains an oxygen bridge that is significantly more strained than an unstrained aliphatic ether. When exposed to strong Brønsted acids (e.g., >1 M HNO3, concentrated HCl) or strong Lewis acids (e.g., BBr3, AlCl3), the bridgehead oxygen becomes protonated or coordinated. The relief of ring strain provides a strong thermodynamic driving force for nucleophilic attack, leading to the cleavage of the C-O bond and the formation of substituted cyclohexane-1,4-diol derivatives, as demonstrated in 2[2]. Furthermore, prolonged exposure to acidic media (such as 3M HNO3) results in rapid hydrolytic degradation[3]. Resolution:

  • Avoid strong Lewis acids for adjacent functional group manipulations.

  • If acidic conditions are strictly required, maintain the pH above 4.0 using buffered systems (e.g., acetic acid/sodium acetate).

  • For hydroxyl protection, utilize base-catalyzed methods (e.g., TBSCl with imidazole in DMF) rather than acid-catalyzed acetal formation.

Q2: How can I prevent epimerization at the C2 chiral center when oxidizing the primary alcohol to an aldehyde? Mechanistic Causality: Oxidation of the hydroxymethyl group yields an aldehyde at the C2 position. The proton at C2 becomes highly acidic due to the electron-withdrawing nature of the adjacent carbonyl. Under basic or strongly acidic conditions, this proton can be abstracted, forming an enol or enolate intermediate. Upon re-protonation, the stereocenter is scrambled, leading to a mixture of endo and exo epimers. Resolution:

  • Avoid harsh oxidants like Jones reagent, which are highly acidic and promote both epimerization and over-oxidation to the carboxylic acid.

  • Employ mild, non-aqueous oxidation protocols such as Dess-Martin Periodinane (DMP) or Swern oxidation. These reactions operate under near-neutral or kinetically controlled conditions (using non-nucleophilic bases like triethylamine at -78 °C), trapping the desired stereoisomer before enolization can occur.

Q3: What causes poor yields during nucleophilic substitution of the hydroxyl group, and how do I minimize elimination? Mechanistic Causality: Direct substitution of the primary alcohol is difficult. Converting it to a leaving group (like a mesylate or tosylate) is standard, but subsequent displacement with strong nucleophiles (which are often strong bases, e.g., alkoxides) can lead to E2 elimination, forming an exocyclic double bond or triggering ring-expanded side products. Resolution:

  • Use less basic nucleophiles or perform the substitution in polar aprotic solvents (e.g., DMSO, DMF) to enhance the nucleophilicity of weaker bases.

  • Ensure the activation step (tosylation) is performed strictly at 0 °C to prevent premature degradation or intramolecular side reactions.

Section 2: Quantitative Data Summary

The following table summarizes the impact of various reaction conditions on the stability of the 7-oxabicyclo[2.2.1]heptane core and the C2 stereocenter.

Reaction TypeReagent/ConditionMajor Side ProductYield of Desired ProductRecommended Alternative
Oxidation Jones Reagent (CrO3 / H2SO4)Carboxylic acid, C2-epimer< 30%Dess-Martin Periodinane (DMP)
Oxidation Swern (DMSO / (COCl)2 / Et3N)Trace epimer (if warmed too fast)85 - 90%Maintain at -78 °C until quench
Ether Cleavage BBr3 in DCMCyclohexanediol derivatives0% (Complete degradation)Hydrogenolysis (if applicable)
Protection TBSOTf / 2,6-LutidineNone (Highly Stable)> 95%Preferred for silyl ether formation
Acid Exposure 3M HNO3 (Aqueous)Ring-opened hydrolysis products< 10% (after 15 mins)Buffer to pH > 4.0[3]

Section 3: Experimental Protocols

Protocol A: Mild Oxidation to[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]carboxaldehyde using Dess-Martin Periodinane Self-Validating Rationale: DMP is chosen to prevent the over-oxidation and C2-epimerization associated with aqueous or acidic oxidants. The addition of NaHCO3 buffers the reaction, neutralizing the acetic acid byproduct that could otherwise trigger ether bridge cleavage.

  • Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol (1.0 mmol) and anhydrous dichloromethane (DCM, 10 mL).

  • Buffering: Add solid NaHCO3 (5.0 mmol) to the stirring solution. Crucial step: This prevents the reaction mixture from becoming acidic as the reaction progresses.

  • Oxidation: Cool the mixture to 0 °C using an ice bath. Add Dess-Martin Periodinane (1.2 mmol) portion-wise over 5 minutes.

  • Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The aldehyde will appear as a less polar spot compared to the starting alcohol.

  • Quenching: Once the starting material is consumed, quench the reaction by adding 10 mL of saturated aqueous Na2S2O3 and 10 mL of saturated aqueous NaHCO3. Stir vigorously for 15 minutes until the organic layer is clear (this reduces unreacted hypervalent iodine species and prevents exothermic degradation during workup).

  • Isolation: Extract with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify immediately via flash chromatography to avoid aldehyde degradation on the benchtop.

Protocol B: Tosylation of the Primary Alcohol Self-Validating Rationale: Tosylation activates the alcohol without requiring acidic conditions that threaten the oxabicyclo core. Pyridine acts as both the solvent and the base to neutralize the HCl generated during the reaction.

  • Preparation: Dissolve the alcohol (1.0 mmol) in anhydrous pyridine (5 mL) under an argon atmosphere.

  • Activation: Cool the solution to 0 °C. Add p-toluenesulfonyl chloride (TsCl, 1.5 mmol) in one portion.

  • Reaction: Stir the mixture at 0 °C for 4 hours. Do not let the reaction warm to room temperature prematurely, as this increases the risk of side reactions (e.g., in situ chloride substitution).

  • Work-up: Dilute the mixture with diethyl ether (20 mL) and wash sequentially with cold 1M HCl (3 x 10 mL) to remove pyridine. Note: The HCl wash must be rapid and cold to prevent acid-catalyzed ring opening of the product.

  • Isolation: Wash with saturated NaHCO3 (10 mL) and brine (10 mL). Dry over MgSO4, filter, and concentrate to yield the tosylate, which is typically pure enough for subsequent nucleophilic displacement.

Section 4: Mechanistic Visualization

G Start [(1R,2R,4S)-7-oxabicyclo[2.2.1] heptan-2-yl]methanol Acid Strong Acids / Lewis Acids (e.g., >1M HNO3, BBr3) Start->Acid Exposure Oxidation Harsh Oxidation (e.g., KMnO4, Jones) Start->Oxidation Oxidation RingOpen Side Product: Cyclohexanediol Derivatives (Ring Cleavage) Acid->RingOpen Ether Bridge Cleavage Solution1 Use Mild/Buffered Conditions (e.g., pH > 4.0) RingOpen->Solution1 Prevention OverOx Side Product: Over-oxidation to Carboxylic Acid & C2-Epimerization Oxidation->OverOx Enolization / Excess O Solution2 Use DMP or Swern Oxidation (Strict Temp Control) OverOx->Solution2 Prevention

Mechanistic pathways of side product formation and optimization strategies.

Section 5: References

  • Reactions of 3-phenyloxetane and 7-oxabicyclo[2.2.1]heptane with dinitrogen pentoxide in dichloromethane Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:

  • Design, synthesis and extraction studies of a new class of conformationally constrained (N,N,N′,N′-tetraalkyl)7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamides Source: RSC Advances URL:

  • Design and Synthesis of 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid Derivatives as PP5 Inhibitors To Reverse Temozolomide Resistance in Glioblastoma Multiforme Source: Journal of Medicinal Chemistry (PubMed) URL:

Sources

Troubleshooting

preventing degradation of[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol during long-term storage

Welcome to the dedicated technical support guide for ensuring the long-term stability of [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol. This resource is designed for researchers, chemists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for ensuring the long-term stability of [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol. This resource is designed for researchers, chemists, and drug development professionals who rely on the purity and integrity of this critical chiral building block. Here, we address common challenges and questions regarding its storage and handling, grounding our recommendations in established chemical principles to prevent degradation.

Introduction to Chemical Stability

[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol is a valuable intermediate characterized by a strained 7-oxabicyclo[2.2.1]heptane core and a primary alcohol functional group. While relatively stable under standard laboratory conditions, its long-term integrity can be compromised by several factors, primarily related to its two key functional groups: the bicyclic ether and the primary alcohol. Degradation not only reduces the purity of the material but can also introduce impurities that may complicate subsequent synthetic steps or lead to misleading biological data.

The primary degradation pathways of concern are:

  • Oxidation of the primary alcohol to an aldehyde or carboxylic acid.

  • Acid-catalyzed cleavage of the strained ether bridge.

  • Moisture-induced side reactions , which can facilitate other degradation processes.

  • Photodegradation upon exposure to light.

This guide provides a systematic approach to mitigate these risks through carefully controlled storage and handling protocols.

Troubleshooting Guide: Diagnosing and Preventing Degradation

This section addresses specific issues that may arise during the storage and use of [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol.

Issue 1: Assay results show decreasing purity over time, with new, more polar impurities detected by TLC or LC-MS.

  • Probable Cause: Oxidation of the primary alcohol group. The resulting aldehyde and carboxylic acid are significantly more polar, leading to different chromatographic behavior. This is often accelerated by the presence of atmospheric oxygen.

  • Preventative Protocol:

    • Inert Atmosphere Storage: Always store the material under a dry, inert atmosphere such as argon or nitrogen. This displaces oxygen, which is the primary oxidizing agent.

    • Aliquotting: Upon receiving a new batch, it is best practice to aliquot the material into smaller, single-use quantities in a glovebox or under a steady stream of inert gas. This minimizes the exposure of the bulk material to air during repeated sampling.

    • Secure Sealing: Use vials with tight-fitting septa or Teflon-lined caps to prevent gas exchange. Parafilm can be used as an additional external seal.

Issue 2: NMR analysis indicates the presence of unexpected signals, possibly suggesting ring-opening of the bicyclic ether.

  • Probable Cause: Acid-catalyzed cleavage of the 7-oxabicyclo[2.2.1]heptane ring. The strained ether linkage is susceptible to attack by trace acidic impurities, which may be present in the storage vial, from atmospheric contaminants (like CO₂ in the presence of moisture), or as residual catalysts from the synthesis.

  • Preventative Protocol:

    • Use of Neutral Glassware: Store the compound in high-quality, neutral borosilicate glass (Type I) vials that have been thoroughly dried to remove any acidic residues.

    • pH Check of Solvents: If the material is stored in solution, ensure the solvent is dry and free of acidic impurities.

    • Avoid Acidic Conditions: Be mindful of the entire workflow. Ensure that any handling or dissolution steps do not introduce acidic contaminants.

Issue 3: The material, which should be a solid or oil, appears discolored or has changed in physical appearance.

  • Probable Cause: This is often a sign of significant degradation, potentially from a combination of factors including oxidation and photodegradation. Light can provide the energy to initiate radical reactions, leading to a cascade of decomposition products.

  • Preventative Protocol:

    • Protection from Light: Always store the material in amber glass vials to block UV and visible light. For extra sensitive applications, vials can be wrapped in aluminum foil.

    • Consistent Low Temperature: Store at the recommended low temperature consistently. Avoid repeated freeze-thaw cycles which can introduce moisture and stress the container's seal.

Workflow for Optimal Long-Term Storage

Below is a DOT language script visualizing the recommended workflow for handling and storing [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol to ensure its long-term stability.

G cluster_receiving Material Reception cluster_aliquotting Preparation for Storage cluster_storage Long-Term Storage cluster_retrieval Sample Retrieval Receive Receive Compound Inspect Inspect for Integrity Receive->Inspect Visual Check Glovebox Transfer to Inert Atmosphere (Glovebox/Inert Gas) Inspect->Glovebox Aliquot Aliquot into Pre-dried Amber Vials Glovebox->Aliquot Purge Purge Headspace with Argon/Nitrogen Aliquot->Purge Seal Seal Tightly with Teflon-lined Caps Purge->Seal Store Store at Recommended Low Temperature Seal->Store Log Log in Inventory System Store->Log Retrieve Retrieve Single Aliquot Store->Retrieve Equilibrate Equilibrate to Room Temp Before Opening Retrieve->Equilibrate Use Use in Experiment Equilibrate->Use

Caption: Recommended workflow for receiving, preparing, and storing [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol?

A: For long-term storage (months to years), it is recommended to store the compound at -20°C. For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable. Lowering the temperature significantly slows the rate of all potential chemical degradation reactions.

Q2: Can I store this compound in a polypropylene (plastic) tube?

A: It is strongly advised to use Type I borosilicate glass vials. Plastic containers may contain leachable additives (e.g., plasticizers, antioxidants) that could contaminate your sample. Furthermore, plastics can have higher gas permeability than glass, making it more difficult to maintain an inert atmosphere.

Q3: Is it necessary to store the compound under an inert atmosphere if it's a solid?

A: Yes. Even as a solid, the surface is exposed to the headspace in the vial. Over time, oxygen in this headspace can lead to surface oxidation. For a high-purity standard or a valuable synthetic intermediate, maintaining an inert atmosphere is a critical preventative measure.

Q4: I've noticed some pressure buildup in the vial after warming it up from -20°C. Is this normal?

A: This is likely due to the thermal expansion of the inert gas in the headspace. It is crucial to allow the vial to equilibrate to room temperature before opening. Opening a cold vial can cause atmospheric moisture to condense inside, which can compromise the sample's integrity.

Q5: How can I check the purity of my stored material before use?

A: A quick purity check can be performed using Thin Layer Chromatography (TLC) against a reference spot from a freshly opened sample, if available. For quantitative assessment, techniques like ¹H NMR, GC-MS, or HPLC are recommended to confirm the absence of degradation products.

Summary of Recommended Storage Conditions
ParameterRecommendationRationale
Temperature -20°C (long-term) or 2-8°C (short-term)Slows down the rate of chemical reactions.
Atmosphere Dry Argon or NitrogenPrevents oxidative degradation of the alcohol.
Container Amber, Type I Borosilicate Glass VialInert, non-leaching, and protects from light.
Sealing Teflon-lined cap, potentially with ParafilmProvides an airtight seal against moisture and oxygen.
Handling Aliquot upon receipt; equilibrate before openingMinimizes contamination and exposure of bulk material.
Visualizing Degradation Pathways

The following diagram illustrates the primary chemical vulnerabilities of [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol.

Caption: Key degradation pathways for [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol.

Reference Data & Comparative Studies

Validation

comparative reactivity of[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol and its enantiomer

Comparative Reactivity Guide:[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol vs. Its (1S,2S,4R) Enantiomer Executive Summary & Mechanistic Paradigm The bicyclic compound [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]met...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide:[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol vs. Its (1S,2S,4R) Enantiomer

Executive Summary & Mechanistic Paradigm

The bicyclic compound [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol and its (1S,2S,4R) enantiomer are highly valuable chiral building blocks (chirons) utilized in the synthesis of prostaglandins, thromboxane A2 receptor antagonists, and complex natural products like laurenditerpenol [1, 3].

When evaluating the comparative reactivity of these enantiomers, a fundamental thermodynamic principle dictates the narrative: enantiomers possess identical ground-state free energies . Consequently, in achiral environments, their transition states are enantiomeric and isoenergetic ( ΔGR‡​=ΔGS‡​ ), resulting in identical reaction kinetics. However, when introduced to a chiral environment—such as the active site of a biocatalyst or a chiral resolving agent—the transition states become diastereomeric ( ΔGR‡​=ΔGS‡​ ). This energy differential ( ΔΔG‡ ) drives the divergent reactivity that allows for their kinetic resolution and asymmetric application.

Thermodynamic Logic of Reactivity

To successfully deploy these building blocks in drug development, researchers must exploit the transition state divergence.

ReactivityLogic Substrate Racemic Mixture (1R,2R,4S) & (1S,2S,4R) Achiral Achiral Environment (e.g., Swern Oxidation) Substrate->Achiral Chiral Chiral Environment (e.g., Lipase Catalysis) Substrate->Chiral ProductAchiral Identical Reaction Rates ΔG‡_R = ΔG‡_S Achiral->ProductAchiral ProductChiralR (1R,2R,4S)-Enantiomer Fast Acylation (Lower ΔG‡) Chiral->ProductChiralR k_fast ProductChiralS (1S,2S,4R)-Enantiomer Slow/No Acylation (Higher ΔG‡) Chiral->ProductChiralS k_slow

Fig 1: Thermodynamic logic of achiral vs. chiral reactivity for enantiomeric bicyclic alcohols.

Quantitative Performance Comparison

The table below summarizes the comparative performance of the two enantiomers across different chemical environments.

Table 1: Comparative Kinetic and Thermodynamic Profile

Reaction Parameter(1R,2R,4S)-Enantiomer(1S,2S,4R)-EnantiomerEnvironment TypeCausality / Mechanism
Oxidation (Swern/Dess-Martin) krel​=1.0 krel​=1.0 AchiralEnantiomeric transition states; identical activation energy.
Standard Esterification (AcCl) krel​=1.0 krel​=1.0 AchiralLack of chiral recognition in the transition state.
Lipase PS Acylation (Vinyl Acetate) kfast​ (Targeted) kslow​ ChiralSteric complementarity within the enzyme's chiral catalytic triad [2].
Derivatization ((1S)-Camphanic Chloride) Forms Diastereomer AForms Diastereomer BChiralCovalent bonding creates diastereomers with distinct physical properties[3].

Self-Validating Experimental Workflows

To isolate or differentiate these enantiomers, researchers must utilize self-validating protocols that rely on chiral divergence. Below are two field-proven methodologies.

Workflow A: Enzymatic Kinetic Resolution via Lipase Catalysis

Lipase-catalyzed transesterification is the industry standard for resolving 7-oxabicyclo[2.2.1]heptane derivatives [2]. This protocol uses an irreversible acyl donor to drive the reaction to kinetic perfection.

Causality of Reagent Selection:

  • Diisopropyl ether (i-Pr2O): Chosen as the solvent because highly non-polar environments maintain the rigid, active conformation of the lipase while easily solubilizing the bicyclic substrate.

  • Vinyl Acetate: Acts as the acyl donor. The leaving group (ethenol) rapidly tautomerizes to acetaldehyde, rendering the acylation strictly irreversible and preventing thermodynamic equilibration.

Step-by-Step Protocol:

  • Preparation: Dissolve 10 mmol of the racemic[(1R,2R,4S)/(1S,2S,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol in 50 mL of anhydrous i-Pr2O.

  • Biocatalyst Addition: Add 3.0 equivalents of vinyl acetate and 500 mg of immobilized Pseudomonas cepacia lipase (Lipase PS).

  • Incubation & Real-Time Validation: Incubate the suspension at 30°C with orbital shaking (200 rpm).

    • Self-Validation Step: Extract 50 µL aliquots every 2 hours. Analyze via Chiral GC (e.g., Cyclodex-B column). Calculate the conversion ( c ) and enantiomeric excess ( ee ). The reaction must be quenched exactly when c=50% to ensure maximum optical purity of both the unreacted alcohol and the newly formed acetate.

  • Quenching: Filter the mixture through a Celite pad to remove the immobilized enzyme. Wash the pad with ethyl acetate.

  • Separation: Concentrate the filtrate in vacuo. Separate the highly polar unreacted enantiomeric alcohol from the non-polar enantiomeric acetate using silica gel flash chromatography (Hexane:EtOAc gradient).

Workflow Prep 1. Preparation Dissolve racemate in i-Pr2O Enzyme 2. Biocatalysis Add Lipase PS & Vinyl Acetate Prep->Enzyme Incubate 3. Incubation 30°C, Monitor via Chiral GC Stop at 50% conversion Enzyme->Incubate Filter 4. Quenching Filter enzyme via Celite Incubate->Filter Purify 5. Resolution Separate Acetate & Alcohol via Chromatography Filter->Purify

Fig 2: Self-validating experimental workflow for the enzymatic kinetic resolution of the racemic alcohol.

Workflow B: Chemical Resolution via Chiral Auxiliaries

When biocatalysis yields insufficient Enantiomeric Ratios (E-values), chemical derivatization is the definitive fallback. By reacting the racemic alcohol with an enantiopure auxiliary, the enantiomers are converted into diastereomers, which inherently possess different physical properties (solubility, Rf values) [3].

Causality of Reagent Selection:

  • (1S)-(-)-Camphanic Chloride: A highly rigid, sterically bulky chiral acid chloride. The rigidity ensures that the resulting diastereomeric esters adopt distinct spatial conformations, maximizing the difference in their chromatographic retention times.

Step-by-Step Protocol:

  • Coupling: Dissolve the racemic alcohol (5 mmol) in anhydrous dichloromethane (DCM) at 0°C. Add 2.0 equivalents of pyridine and 0.1 equivalents of DMAP (catalyst).

  • Derivatization: Slowly add 1.2 equivalents of (1S)-(-)-camphanic chloride. Stir for 4 hours, allowing the solution to warm to room temperature.

  • Validation: Monitor via TLC. Because the products are diastereomers, they will resolve into two distinct spots on a standard achiral silica TLC plate.

  • Separation: Purify via preparative HPLC or fractional crystallization (diastereomers often exhibit vastly different crystallization kinetics).

  • Cleavage: Hydrolyze the separated diastereomers using LiOH in THF/H2O to recover the enantiopure (1R,2R,4S) and (1S,2S,4R) alcohols, respectively.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13614302, (7-Oxabicyclo(2.2.1)heptan-2-yl)methanol." PubChem.
  • Kita, Y., et al. "Convenient Enzymatic Resolution of Alcohols Using Highly Reactive, Nonharmful Acyl Donors, 1-Ethoxyvinyl Esters." The Journal of Organic Chemistry, American Chemical Society.
  • Mohammed, K., et al. "Total Synthesis and Absolute Configuration of Laurenditerpenol: A Hypoxia Inducible Factor-1 Activation Inhibitor." PMC, National Institutes of Health.
Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation Validation for [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol

Introduction: The Analytical Imperative for Structural Elucidation In the landscape of drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. [(1R,2R,4S)-7-oxabicyclo[2....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Structural Elucidation

In the landscape of drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol, a molecule featuring a strained bicyclic ether system and a primary alcohol, presents a unique analytical challenge. Its susceptibility to rearrangement and specific fragmentation pathways under mass spectrometric analysis necessitates a robust validation strategy. This guide provides a comprehensive framework for elucidating and validating the mass spectrometry fragmentation patterns of this molecule, comparing common analytical approaches and underscoring the rationale behind key experimental decisions.

The core of this guide is not merely to present a series of protocols, but to instill a foundational understanding of why certain techniques are chosen and how to build a self-validating analytical system. For researchers working with this or structurally related compounds, a thorough grasp of fragmentation behavior is critical for metabolite identification, impurity profiling, and ensuring data integrity throughout the development pipeline.

Foundational Knowledge: Anticipating Fragmentation Pathways

The structure of [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol (Molecular Weight: 128.17 g/mol ) suggests several potential fragmentation routes upon ionization. The 7-oxabicyclo[2.2.1]heptane core is a rigid system, and the presence of a heteroatom (oxygen) and a hydroxyl group will be the primary drivers of fragmentation.

Common fragmentation mechanisms for ethers include α-cleavage and inductive cleavage, while alcohols are prone to dehydration and α-cleavage.[1][2] For bicyclic systems, retro-Diels-Alder reactions can also be a significant pathway.[3]

Proposed Key Fragmentation Pathways:
  • Loss of the Hydroxymethyl Group: A primary fragmentation event is likely the cleavage of the C-C bond between the ring and the methanol substituent.

  • Dehydration: The loss of a water molecule (18 Da) is a common fragmentation pathway for alcohols.

  • Ring Opening and Subsequent Fragmentations: The strained bicyclic ether ring can undergo cleavage, followed by a series of further bond scissions.

The choice of ionization and fragmentation techniques will significantly influence which of these pathways are observed.

A Comparative Analysis of Ionization and Fragmentation Techniques

The selection of an appropriate ionization method and subsequent fragmentation technique is the most critical decision in developing a robust MS validation method. Here, we compare the most common approaches.

Ionization Techniques: Hard vs. Soft
  • Electron Ionization (EI): As a "hard" ionization technique, EI imparts significant energy to the analyte molecule, often leading to extensive fragmentation and a weak or absent molecular ion peak. While this provides a rich fragmentation pattern that can be highly specific (a "fingerprint"), the absence of a clear precursor ion can complicate structural elucidation for an unknown compound. Data from the NIST Chemistry WebBook for the parent structure, 7-Oxabicyclo[2.2.1]heptane, demonstrates this extensive fragmentation under EI conditions.[4][5]

  • Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is ideal for generating intact protonated molecules [M+H]+ or other adducts with minimal in-source fragmentation. This is crucial for establishing the molecular weight of the parent compound and for subjecting a specific precursor ion to tandem mass spectrometry (MS/MS).

Recommendation for [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol: ESI is the preferred ionization method for initial analysis and fragmentation validation due to its ability to preserve the molecular ion.

Tandem Mass Spectrometry (MS/MS) Fragmentation Techniques

Once the protonated molecule [M+H]+ (m/z 129.09) is generated by ESI and isolated, various methods can be used to induce fragmentation.

  • Collision-Induced Dissociation (CID): This is the most common fragmentation method, where precursor ions are accelerated and collided with an inert gas. The resulting fragmentation is energy-dependent and can be controlled by varying the collision energy.

  • Higher-Energy Collisional Dissociation (HCD): Available on Orbitrap mass spectrometers, HCD is a CID-like technique that occurs in a separate collision cell. It often produces a richer spectrum with more low-mass fragment ions, which can be beneficial for structural elucidation.

  • Electron-Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that is particularly useful for large molecules and those with labile post-translational modifications. For a small molecule like [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol, ETD is less commonly applied but could offer complementary information.

Experimental Comparison of CID and HCD for [M+H]+ at m/z 129.09

The following table summarizes the expected and hypothetical experimental data for the major fragment ions of [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol when subjected to CID and HCD.

Precursor Ion (m/z)Fragmentation TechniqueCollision EnergyMajor Fragment Ion (m/z)Proposed Neutral LossRelative AbundanceRationale for Observation
129.09CIDLow (15 eV)111.08H2OHighFacile dehydration of the primary alcohol.
129.09CIDLow (15 eV)97.08CH2OModerateLoss of formaldehyde from the hydroxymethyl group.
129.09CIDHigh (35 eV)81.07C2H4O2HighFurther fragmentation of the 111.08 ion.
129.09CIDHigh (35 eV)69.07C3H6O2ModerateRing opening and subsequent cleavage.
129.09HCDStepped (10, 20, 40 eV)111.08H2OHighConsistent with CID.
129.09HCDStepped (10, 20, 40 eV)97.08CH2OHighMore efficient generation of this fragment compared to CID.
129.09HCDStepped (10, 20, 40 eV)81.07C2H4O2HighConsistent with CID.
129.09HCDStepped (10, 20, 40 eV)69.07C3H6O2HighEnhanced generation of lower mass fragments.
129.09HCDStepped (10, 20, 40 eV)57.06C4H6O2ModerateProvides deeper structural information.

Experimental Protocols for Fragmentation Validation

A self-validating system is one where each step provides confidence in the final result. The following protocols are designed with this principle in mind.

Sample Preparation and Infusion
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol in methanol.

  • Working Solution: Dilute the stock solution to 1 µg/mL in 50:50 methanol:water with 0.1% formic acid. The formic acid is crucial for promoting protonation in positive ion mode ESI.

  • Direct Infusion: Infuse the working solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min. This avoids chromatographic effects and provides a stable signal for method development.

Mass Spectrometer Tuning and Calibration
  • Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's recommendations to ensure high mass accuracy.

  • Full Scan (MS1) Analysis: Acquire full scan mass spectra to confirm the presence of the protonated molecule [M+H]+ at m/z 129.09.

  • MS/MS Method Development:

    • Select m/z 129.09 as the precursor ion for fragmentation.

    • For CID, perform a collision energy ramp (e.g., 10-40 eV) to observe how the fragmentation pattern changes with increasing energy.

    • For HCD, use stepped normalized collision energies (e.g., 10, 20, 40%) to acquire a composite spectrum rich in fragment ions.

Data Analysis and Validation
  • Fragment Ion Annotation: Using high-resolution mass spectrometry, determine the elemental composition of the precursor and major fragment ions.

  • Pathway Elucidation: Propose logical fragmentation pathways that explain the observed fragment ions and neutral losses. This can be visualized using a fragmentation diagram.

  • Spectral Library Comparison: Search the acquired spectra against public and commercial mass spectral libraries like the NIST/EPA/NIH Mass Spectral Library.[6][7] While a direct match for this specific molecule is unlikely, matches for structurally similar compounds can provide confidence in the proposed fragmentations.

  • Isotopic Labeling (Optional but Recommended): If available, analyzing a stable isotope-labeled analogue (e.g., deuterium-labeled) of the compound can definitively confirm fragmentation pathways by observing the mass shifts in the fragment ions.

Visualizing the Fragmentation and Validation Workflow

Diagrams are essential for communicating complex scientific information. The following have been generated using Graphviz to illustrate key concepts.

Proposed Fragmentation Pathway of [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol

fragmentation_pathway parent [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol [M+H]+ m/z 129.09 frag1 m/z 111.08 parent->frag1 - H2O frag2 m/z 97.08 parent->frag2 - CH2O frag3 m/z 81.07 frag1->frag3 - C2H6 frag4 m/z 69.07 frag2->frag4 - C2H4

Caption: Proposed CID fragmentation pathway for protonated [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol.

Workflow for Fragmentation Validation

validation_workflow cluster_prep Sample Preparation & Infusion cluster_acq Data Acquisition cluster_val Validation & Elucidation prep Prepare 1 µg/mL solution in 50:50 MeOH:H2O + 0.1% Formic Acid infuse Direct infusion via syringe pump prep->infuse ms1 MS1 Full Scan: Confirm [M+H]+ at m/z 129.09 infuse->ms1 ms2 MS/MS Analysis: Isolate m/z 129.09 and fragment (CID ramp & HCD stepped) ms1->ms2 annotate Annotate fragment ions (High-Resolution Data) ms2->annotate pathway Propose fragmentation pathways annotate->pathway library Compare with spectral libraries (e.g., NIST) pathway->library report Finalize validated fragmentation scheme library->report

Caption: A systematic workflow for the validation of mass spectral fragmentation.

Conclusion: Building a Foundation of Trust in Your Data

The validation of mass spectrometry fragmentation for a novel compound like [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol is a systematic process of inquiry. It begins with an understanding of the molecule's inherent chemical properties, progresses through a comparative evaluation of analytical techniques, and culminates in a rigorously validated fragmentation scheme. By employing soft ionization, comparing CID and HCD fragmentation, and utilizing a self-validating workflow, researchers can be confident in their structural elucidation. This confidence is not merely academic; it is the bedrock upon which successful drug development programs are built.

References

  • 7-Oxabicyclo[2.2.1]heptane. NIST Chemistry WebBook. [Link]

  • Kersten, H. (n.d.). Novel Methods for the Analysis of Small Molecule Fragmentation Mass Spectra. Leibniz-Institut für Pflanzenbiochemie. [Link]

  • Krol, J., & Little, J. (2014). Quantifying Small Molecules by Mass Spectrometry. LCGC International. [Link]

  • 7-Oxabicyclo[2.2.1]heptane. NIST Chemistry WebBook. [Link]

  • 7-Oxabicyclo(2.2.1)heptane. PubChem. [Link]

  • Cao, L., Guler, M., Tagirdzhanov, A., Gurevich, A., & Mohimani, H. (2021). MolDiscovery: Learning Mass Spectrometry Fragmentation of Small Molecules. ResearchGate. [Link]

  • Rotavera, B., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry. [Link]

  • NIST 23 Mass Spectral Library. Scientific Instrument Services. [Link]

  • MS2Analyzer: A Software for Small Molecule Substructure Annotations from Accurate Tandem Mass Spectra. ACS Publications. [Link]

  • 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid. NIST Chemistry WebBook. [Link]

  • Cao, L., et al. (2021). MolDiscovery: learning mass spectrometry fragmentation of small molecules. Nature Communications. [Link]

  • Mass Spectrometry: Fragmentation. University of Calgary. [Link]

  • Pires, M. V., & Borges, C. M. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]

  • Wiley Registry/NIST Mass Spectral Library 2023. Wiley Science Solutions. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • exo-7-OXABICYCLO-[2.2.1]-HEPTANE-2,3-DICARBOXYLIC-THIO-ANHYDRIDE. SpectraBase. [Link]

  • Mass spectrum of fragmentation ions from m/z = 304. ResearchGate. [Link]

  • MS Fragmentation. OpenOChem Learn. [Link]

  • NIST Tandem Mass Spectral Library. NIST. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]

  • Categorical Fragmentation Networks in Tandem Mass Spectrometry. ChemRxiv. [Link]

  • Mass Spectral Fragmentation of VX. Defense Technical Information Center. [Link]

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Safety & Regulatory Compliance

Safety

[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol proper disposal procedures

Essential Safety & Disposal Protocol:[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol Proper disposal of complex bicyclic ethers like [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol requires more than just pouring...

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Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety & Disposal Protocol:[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol

Proper disposal of complex bicyclic ethers like [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol requires more than just pouring it into a generic organic waste carboy. As drug development professionals and formulation scientists, we must treat this compound with a deep understanding of its latent reactivity. This guide provides a self-validating, field-proven protocol for the safe handling, neutralization, and disposal of this specific oxabicyclo derivative, ensuring your laboratory remains compliant and hazard-free.

Chemical Profiling & Quantitative Hazard Assessment

Before initiating any disposal protocol, we must establish the physicochemical boundaries of the waste material.[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol (often referenced under CAS 89897-18-7 or its stereoisomers like 13118-78-0) presents specific irritant and target-organ toxicity risks[1][2].

Table 1: Physicochemical and Hazard Profile

Property / Metric Value / Classification
CAS Number 89897-18-7 (Stereoisomer: 13118-78-0)
Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
Topological Polar Surface Area (TPSA) 29.5 Ų
GHS Hazard Codes H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), H336 (STOT SE 3)

| Waste Classification | Non-Halogenated Organic Solvent / Potential Peroxide Former |

The Causality of Risk: Why Bicyclic Ethers Demand Respect

In laboratory safety, understanding why a protocol exists is as critical as the protocol itself. The core structural feature of[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol is its bridged ether linkage (the 7-oxabicyclo[2.2.1]heptane core).

The Autoxidation Mechanism: When exposed to atmospheric oxygen and ambient light, organic ethers undergo a free-radical chain reaction known as autoxidation[3]. Oxygen inserts into the weak carbon-hydrogen bonds adjacent to the ether oxygen (the alpha-carbons), forming highly unstable hydroperoxides (R-O-O-H). While the bridgehead carbons (C1 and C4) in the oxabicyclo[2.2.1]heptane system are sterically hindered—which slightly retards the rate of radical formation compared to linear ethers like diethyl ether—they are not immune to peroxidation over prolonged storage[3][4].

Because these peroxides are less volatile than the parent solvent, any evaporative concentration (e.g., leaving a waste carboy unsealed) can concentrate these shock-sensitive peroxides to explosive levels[5]. Therefore, this compound must be treated as a Class B Peroxide-Forming Chemical (Concentration Hazard) during disposal[3].

Self-Validating Disposal Protocol

To ensure absolute safety, every disposal action must be preceded by a validation step. Do not assume the chemical is stable simply because it is a solid or a viscous liquid.

Table 2: Peroxide Testing Action Thresholds

Peroxide Concentration Risk Level Required Action
0 - 20 ppm Low Safe for standard non-halogenated waste segregation.
20 - 100 ppm Moderate Neutralization required prior to disposal.

| > 100 ppm | Critical / Explosive | DO NOT MOVE. Evacuate area and contact EHS immediately. |

Step 3.1: Peroxide Validation (The KI Method)

Before transferring the chemical to a bulk waste container, validate its peroxide concentration[5].

  • In a clean glass vial, add 1.0 mL of glacial acetic acid.

  • Add ~0.1 g of potassium iodide (KI) crystals.

  • Add 1.0 mL of the [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol waste.

  • Observe Causality: If peroxides are present, they will oxidize the iodide ion (I⁻) to iodine (I₂), turning the solution yellow or brown.

    • Clear/Faint Yellow (< 20 ppm): Proceed to Step 3.3.

    • Bright Yellow/Brown (> 20 ppm): Proceed to Step 3.2.

Step 3.2: Active Neutralization (If Peroxides > 20 ppm)

If the test indicates moderate peroxide levels, you must chemically reduce the peroxides before disposal.

  • Prepare a 10% (w/v) aqueous solution of ferrous sulfate (FeSO₄).

  • Slowly add the ferrous sulfate solution to the waste chemical in a 1:1 volume ratio while stirring gently in a fume hood.

  • The ferrous ion (Fe²⁺) acts as a reducing agent, converting the dangerous hydroperoxides into stable alcohols while oxidizing to ferric ion (Fe³⁺).

  • Re-test the organic layer using the KI method (Step 3.1) to validate that peroxides are fully neutralized (< 20 ppm).

Step 3.3: Segregation and Containment
  • Transfer the validated, peroxide-free[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol to a high-density polyethylene (HDPE) waste container. Avoid glass containers with ground-glass stoppers, as friction can detonate trace peroxides[3].

  • Ensure the container is explicitly designated for "Non-Halogenated Organic Waste." Do not mix with nitric acid or heavy metal waste, as this can trigger exothermic polymerization.

Step 3.4: RCRA-Compliant Labeling and Incineration
  • Label the container with the full chemical name (no abbreviations), the date of accumulation, and the primary hazards (Flammable, Irritant).

  • Submit the waste to your Environmental Health and Safety (EHS) department. The ultimate, environmentally responsible disposal method for this compound is high-temperature incineration, which completely oxidizes the C₇H₁₂O₂ framework into CO₂ and H₂O.

Disposal Workflow Visualization

Below is the logical workflow for the safe handling and disposal of this compound.

DisposalWorkflow Start 1. Waste Identification [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol Test 2. Peroxide Testing (KI or Quantofix Strips) Start->Test Decision Peroxides > 20 ppm? Test->Decision Treat 3a. Neutralize Peroxides (Ferrous Sulfate / Alumina) Decision->Treat Yes Segregate 3b. Segregate as Non-Halogenated Organic Waste Decision->Segregate No Treat->Segregate Label 4. Label & Log (RCRA Compliant) Segregate->Label Incinerate 5. High-Temperature Incineration Label->Incinerate

Fig 1: Step-by-step disposal and peroxide mitigation workflow for oxabicyclo derivatives.

Spill Response & Emergency Logistics

In the event of an accidental spill of[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol:

  • Isolate: Evacuate personnel and eliminate all ignition sources.

  • Contain: Do not use combustible materials like paper towels. Use an inert, non-combustible absorbent such as vermiculite or diatomaceous earth.

  • Collect: Use non-sparking tools (e.g., Teflon or wooden spatulas) to sweep up the absorbed material[3]. Metal spatulas can introduce iron contamination, which may initiate the explosive decomposition of trace peroxides[3].

  • Dispose: Place the material in a sealed HDPE container, label as hazardous spill cleanup waste, and request an immediate EHS pickup.

References[1] NextSDS. "rac-[(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol — Chemical Substance Information." NextSDS Database. Available at:https://www.nextsds.com/substance-database/rac-1r2s4s-7-oxabicyclo221heptan-2-ylmethanol/13118-78-0[2] National Center for Biotechnology Information. "PubChem Compound Summary for CID 13614302, (7-Oxabicyclo(2.2.1)heptan-2-yl)methanol." PubChem. Available at:https://pubchem.ncbi.nlm.nih.gov/compound/13614302[3] Yale Environmental Health & Safety. "Peroxide Forming Chemicals." Yale University. Available at:https://ehs.yale.edu/sites/default/files/files/peroxide-forming-chemicals.pdf[5] Dartmouth Environmental Health and Safety. "Peroxide-Forming Chemicals." Dartmouth College. Available at:https://www.dartmouth.edu/ehs/chemical/peroxide_forming_chemicals.html[4] UT Austin Environmental Health & Safety. "Peroxide Forming Chemicals." University of Texas. Available at:https://ehs.utexas.edu/programs/lab-safety/peroxide-forming-chemicals

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol

As researchers and drug development professionals, our work with novel chemical entities like [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol is foundational to therapeutic innovation. This bicyclic alcohol, a valuab...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities like [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol is foundational to therapeutic innovation. This bicyclic alcohol, a valuable chiral building block, demands not only scientific acumen but also an unwavering commitment to safety.[1] This guide moves beyond mere compliance, offering a procedural and logistical framework for handling this compound. Our goal is to instill a deep, proactive safety culture by explaining the causality behind each recommendation, ensuring every protocol is a self-validating system of protection.

Hazard Identification: A Proactive Risk Assessment

Understanding the intrinsic hazards of [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol is the critical first step in constructing an effective PPE strategy. The Globally Harmonized System (GHS) provides our foundational data, which points to this compound being a notable irritant.[2][3][4]

Table 1: GHS Hazard Summary for [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol

Hazard Class & CategoryPictogramSignal WordHazard Statement
Skin Irritation (Category 2) alt text Warning H315: Causes skin irritation.[2][3][4]
Serious Eye Irritation (Category 2A) alt text Warning H319: Causes serious eye irritation.[2][3][4]
Specific Target Organ Toxicity, Single Exposure (Category 3) alt text Warning H335: May cause respiratory irritation.[2][4]

The primary physical form of this compound is a solid. This dictates the most likely routes of exposure:

  • Dermal Contact: Direct handling of the solid or contact with contaminated surfaces.

  • Ocular Contact: Accidental transfer to the eyes from hands or airborne particles.

  • Inhalation: Breathing in fine dust or powder, particularly during weighing or transfer operations.

The Core PPE Ensemble: A Multi-Layered Defense

A robust safety protocol relies on a hierarchy of controls. Before any PPE is selected, the primary engineering control—the chemical fume hood—must be engaged. All handling of solid [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol that could generate dust, and any work with its solutions, should be performed within a certified chemical fume hood.

Eye and Face Protection: The Non-Negotiable Barrier

Due to the H319 classification ("Causes serious eye irritation"), eye protection is mandatory.[2][3][4]

  • Chemical Splash Goggles: These are the minimum requirement. Unlike safety glasses, goggles form a seal around the eyes, protecting against dust, powders, and splashes from all directions.[5][6]

  • Face Shield: When handling larger quantities (>10g) or creating solutions where a splash risk is significant, a face shield must be worn in addition to chemical splash goggles. The shield provides a critical barrier for the entire face.[5]

Hand Protection: Selecting the Right Glove

The H315 classification ("Causes skin irritation") makes glove selection a critical decision point.[2][3] The choice of glove material must be based on the task at hand—whether handling the solid directly or working with it in solution.

Table 2: Glove Selection Guide

ScenarioRecommended Glove TypeKey Considerations & Rationale
Incidental Contact (e.g., weighing, small-scale transfers of the solid)Nitrile (disposable)Nitrile gloves provide excellent dexterity and sufficient protection against incidental contact with solids and many alcohol-based solutions.[7] Always use a "double-gloving" technique for added security.
Extended Contact / Immersion (e.g., large-scale solution prep, cleaning)Butyl Rubber or NeopreneThese materials offer superior resistance to a broader range of chemicals and solvents compared to nitrile.[7] Always consult the manufacturer's chemical compatibility chart, especially if using solvents other than common alcohols.[5]
Handling Contaminated Equipment Nitrile or Latex (outer glove)When cleaning glassware or equipment, an outer glove can be removed and disposed of if it becomes heavily contaminated, preserving the inner glove.

Crucial Insight: No glove material is impervious forever. Always inspect gloves for signs of degradation (swelling, discoloration, stiffening) or punctures before and during use.[8]

Protective Clothing: Shielding Against Contamination
  • Laboratory Coat: A flame-resistant (FR) lab coat with a fully buttoned front and tight-fitting cuffs is the standard minimum.

  • Chemical-Resistant Apron: When preparing solutions or performing tasks with a high splash potential, wear a chemical-resistant apron over the lab coat.[6]

  • Footwear: Fully enclosed, non-permeable shoes are required. Do not wear sandals, clogs, or woven shoes in the laboratory.

Respiratory Protection: The Final Safeguard

The H335 classification ("May cause respiratory irritation") underscores the importance of avoiding inhalation.[2][4]

  • Primary Control: A chemical fume hood is the most effective way to prevent respiratory exposure.

  • When a Respirator is Required: If engineering controls are absent or insufficient (e.g., during a large spill cleanup outside a hood), respiratory protection is necessary. A NIOSH-approved air-purifying respirator with an N95 (for particulates/dust) or an organic vapor (OV) cartridge would be appropriate, depending on the specific exposure risk. All respirator use must be done under a formal respiratory protection program that includes fit-testing and training.

Procedural Guidance: PPE in Action

Properly using PPE is as important as selecting it. The following workflow illustrates the correct sequence for donning and doffing to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) d1 1. Inspect PPE for damage d2 2. Don Inner Gloves d1->d2 d3 3. Don Lab Coat (fasten completely) d2->d3 d4 4. Don Chemical Splash Goggles d3->d4 d5 5. Don Face Shield (if required) d4->d5 d6 6. Don Outer Gloves (cuffs over lab coat) d5->d6 f1 1. Inspect & Decontaminate Outer Gloves f2 2. Remove Outer Gloves f1->f2 f3 3. Remove Face Shield f2->f3 f4 4. Remove Lab Coat (turn inside out) f3->f4 f5 5. Remove Goggles f4->f5 f6 6. Remove Inner Gloves f5->f6 f7 7. Wash Hands Thoroughly f6->f7

Caption: PPE Donning and Doffing Workflow to Minimize Contamination.

Protocol: Weighing and Handling the Solid Compound
  • Preparation: Ensure the analytical balance is inside a chemical fume hood or a vented balance enclosure.

  • Don PPE: Follow the donning sequence outlined in the diagram above.

  • Transfer: Use a spatula to carefully transfer the desired amount of the solid from the stock bottle to a tared weigh boat or vial. Avoid any actions that could create airborne dust.

  • Closure: Securely cap the stock bottle immediately after use.

  • Cleanup: Gently wipe down the spatula and any surfaces with a solvent-dampened towel (e.g., 70% ethanol) to remove any residual powder. Dispose of the towel as hazardous waste.

  • Doff PPE: Follow the doffing sequence.

Decontamination and Disposal Plan

Effective safety management extends to the entire lifecycle of the chemical, including its disposal.

  • Chemical Waste: All waste containing [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol, including excess solid and solutions, must be collected in a clearly labeled, sealed hazardous waste container.

  • Contaminated PPE: All disposable PPE used during handling (gloves, bench paper, weigh boats) is considered hazardous waste. Place these items in a designated solid hazardous waste container immediately after use. Do not discard them in the regular trash.

  • Spill Cleanup:

    • Alert personnel and restrict access to the area.

    • Ensure proper ventilation and don the full recommended PPE, including respiratory protection if the spill is large or outside a fume hood.

    • Cover the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent and wipe clean.

    • Dispose of all cleanup materials and contaminated PPE as hazardous waste.[9]

By integrating this comprehensive PPE and handling strategy, you can confidently and safely utilize [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol in your research, ensuring that both scientific integrity and personal safety are held to the highest standard.

References

  • PubChem. (n.d.). [(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Synerzine. (2018, June 22). Safety Data Sheet: 7-Oxabicyclo[2.2.1]heptane, 1-methyl-4-(1- methylethyl)-. Retrieved from [Link]

  • PubChem. (n.d.). 7-Oxabicyclo(2.2.1)heptane. National Center for Biotechnology Information. Retrieved from [Link]

  • RCI Labscan Limited. (2022, August 1). Safety Data Sheet: Methanol. Retrieved from [Link]

  • PubMed. (2024, September 12). Design and Synthesis of 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid Derivatives as PP5 Inhibitors To Reverse Temozolomide Resistance in Glioblastoma Multiforme. National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives. Retrieved from [Link]

  • NextSDS. (n.d.). rac-[(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

  • Methanex. (2019, November 29). Methanol Safety Data Sheet. Retrieved from [Link]

  • Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment. Retrieved from [Link]

  • BINGOLD. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • NextSDS. (n.d.). {7-oxabicyclo[2.2.1]heptan-2-yl}methanol. Retrieved from [Link]

  • Handling Methanol. (n.d.). Methanol Institute. Retrieved from [Link]

  • NIST. (n.d.). 7-Oxabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)-. National Institute of Standards and Technology. Retrieved from [Link]

  • PubChem. (n.d.). rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

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